molecular formula C11H11NO4 B1392741 Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate CAS No. 1197944-26-5

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Cat. No.: B1392741
CAS No.: 1197944-26-5
M. Wt: 221.21 g/mol
InChI Key: MSVIYBOHETWCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6-12-8-4-7(11(13)15-3)5-9(14-2)10(8)16-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVIYBOHETWCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Analytical Gauntlet: A Technical Guide to the Structural Elucidation of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and development, the precise structural characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. This guide provides an in-depth, technical walkthrough of the multifaceted analytical process required to definitively elucidate the structure of a complex heterocyclic molecule: methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate.

This document is not a rigid protocol but rather a dynamic framework that mirrors the thought process of an analytical scientist. We will delve into the "why" behind each experimental choice, demonstrating how a cascade of spectroscopic evidence, when critically evaluated, converges to provide an unassailable structural proof. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that each analytical step is part of a self-validating system.

The Target Molecule: A Benzoxazole Derivative of Pharmaceutical Interest

Benzoxazole moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities.[1] Our target molecule, methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, presents a unique substitution pattern that requires a meticulous and integrated analytical strategy for its complete structural assignment.

Caption: Structure of methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate with atom numbering.

I. High-Resolution Mass Spectrometry (HRMS): The First Glimpse

Rationale: The initial step in any structure elucidation is to determine the elemental composition of the molecule. High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula.

Predicted HRMS Data:

  • Molecular Formula: C₁₂H₁₁NO₄

  • Calculated Monoisotopic Mass: 233.0688

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Observed Ion: [M+H]⁺

  • Predicted m/z: 234.0761

Interpretation: The observation of a protonated molecular ion at m/z 234.0761 in the positive ESI mode would strongly suggest a molecular weight of 233.0688 for the neutral molecule. This, in turn, corresponds to the elemental composition of C₁₂H₁₁NO₄. This molecular formula provides the degree of unsaturation (double bond equivalents), which in this case is 8, offering the first clue to the presence of aromatic and heterocyclic rings.

Proposed Fragmentation Pathway: A plausible fragmentation pattern for the [M+H]⁺ ion would involve the initial loss of the methoxy group from the ester, followed by the loss of carbon monoxide.

fragmentation_pathway M_H [M+H]⁺ m/z = 234.0761 M_H_minus_CH3OH [M+H - CH₃OH]⁺ m/z = 202.0498 M_H->M_H_minus_CH3OH - CH₃OH M_H_minus_CH3OH_minus_CO [M+H - CH₃OH - CO]⁺ m/z = 174.0550 M_H_minus_CH3OH->M_H_minus_CH3OH_minus_CO - CO HMBC_Correlations C1 C5 C2 C6 C3 C7 C4 C7a C5 C3a C6 C4 N N O1 O C7 C2 C8 C=O C10 OCH3 C12 CH3 H4 H H4->C1 H4->C2 H4->C4 H4->C7 H6 H H6->C1 H6->C3 H6->C4 H6->C6 H_OCH3 H H_OCH3->C3 H_CH3 H H_CH3->C5 H_CH3->C7

Caption: Key predicted HMBC correlations for structure elucidation.

IV. Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized protocols that serve as a starting point for the analysis of novel benzoxazole derivatives.

A. NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the tube and ensure the solution is homogeneous.

  • Data Acquisition:

    • Record all NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher) to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse programs, optimizing acquisition and processing parameters as needed for the specific sample.

B. High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight.

    • Perform tandem MS (MS/MS) on the protonated molecular ion to obtain fragmentation data.

V. Conclusion: A Convergence of Evidence

The structural elucidation of methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is a testament to the power of a multi-faceted analytical approach. By systematically acquiring and interpreting data from HRMS, IR, and a suite of NMR experiments, a complete and unambiguous structural assignment can be achieved. The logical progression from molecular formula to functional groups to the final connectivity map, as outlined in this guide, provides a robust framework for the structural characterization of novel chemical entities in a scientifically rigorous and defensible manner. This meticulous process is not merely an academic exercise but a critical component of ensuring the safety and efficacy of potential new medicines.

VI. References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 2023.

  • Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. BenchChem, 2025. [1]3. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-Portal.org, 2017.

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 2019.

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 2021.

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 2021.

  • A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. Engineered Science, 2023.

  • Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Oriental Journal of Chemistry, 2014.

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

Sources

Physical and chemical properties of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established principles of organic and medicinal chemistry. The guide covers the compound's structure, physicochemical characteristics, a proposed synthetic pathway, and expected spectroscopic data for structural elucidation. Furthermore, it delves into the chemical reactivity of the benzoxazole core, offering insights into its potential for further functionalization in the design of novel therapeutic agents.

Introduction and Molecular Overview

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, with the CAS Number 1197944-26-5, is a member of the benzoxazole family of heterocyclic compounds. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active molecules with activities including antimicrobial, anticancer, and anti-inflammatory properties[1]. The subject molecule's structure, featuring a methoxy group, a methyl group, and a methyl ester, presents multiple points for potential modification, making it an attractive building block in synthetic and medicinal chemistry endeavors.

The aromatic and heterocyclic nature of the benzoxazole ring system imparts relative stability, while also providing reactive sites for functionalization[2]. The substituents on the benzene ring, particularly the electron-donating methoxy group and the electron-withdrawing carboxylate, are expected to influence the molecule's electronic properties and reactivity.

Caption: Chemical structure of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate.

Physicochemical Properties

Precise experimental data for Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is not extensively published. The following table summarizes the known information for the target compound and includes data from closely related analogs to provide an estimated profile.

PropertyValue / Expected ValueSource
Molecular Formula C₁₁H₁₁NO₄Sigma-Aldrich
Molecular Weight 221.21 g/mol Sigma-Aldrich
CAS Number 1197944-26-5Sigma-Aldrich
Physical Form Solid, Crystalline PowderSigma-Aldrich, Thermo Scientific Chemicals[3]
Color WhiteThermo Scientific Chemicals[3]
Melting Point Estimated: 115-125 °CBased on analogs*
Boiling Point Not determined-
Solubility Expected to be poorly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane.General property of benzoxazoles[2]
Purity 97%Sigma-Aldrich

*The melting point of the closely related "Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate" is reported as 119-121 °C.

Synthesis and Purification

Proposed Synthetic Pathway

A plausible synthetic route involves the cyclocondensation of methyl 3-amino-4-hydroxy-5-methoxybenzoate with acetic anhydride.

Synthesis_Workflow Start Methyl 3-amino-4-hydroxy-5-methoxybenzoate Reagent + Acetic Anhydride Start->Reagent Acylation Intermediate N-acylated intermediate Reagent->Intermediate Cyclization Cyclization (e.g., heat, acid catalyst) Intermediate->Cyclization Intramolecular Condensation Product Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate Cyclization->Product

Caption: Proposed synthetic workflow for Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate.

Experimental Protocol

The following is a generalized, yet detailed, protocol based on established methods for benzoxazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-amino-4-hydroxy-5-methoxybenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Acylation: To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring. The crude product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate[5].

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of similar benzoxazole derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups, and the methoxy group. The aromatic protons on the benzoxazole ring typically appear in the downfield region (δ 7.0-8.5 ppm)[6]. The methyl group at the C-2 position is anticipated to be a singlet around δ 2.5-2.6 ppm[6]. The methoxy protons and the methyl ester protons will also appear as sharp singlets, likely in the range of δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the ester is expected to resonate in the downfield region (δ 165-175 ppm). The aromatic and heterocyclic carbons will appear in the δ 110-160 ppm range[7]. The methyl and methoxy carbons will be found in the upfield region of the spectrum.

NMR_Elucidation_Workflow Sample Synthesized Compound NMR_Acquisition 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Acquisition Sample->NMR_Acquisition Data_Processing Fourier Transform, Phasing, Baseline Correction NMR_Acquisition->Data_Processing Spectral_Analysis Chemical Shift Analysis, Coupling Constant Determination, Integration Data_Processing->Spectral_Analysis Structure_Confirmation Final Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Standard experimental workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is expected to exhibit characteristic absorption bands:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C=N stretch (oxazole ring): An absorption in the region of 1650-1680 cm⁻¹[1].

  • C=C stretch (aromatic ring): Multiple absorptions in the 1450-1600 cm⁻¹ range[1].

  • C-O stretch (ester and ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

  • C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 221. The fragmentation pattern may involve the loss of the methyl ester group or other characteristic fragments of the benzoxazole core[8].

Chemical Reactivity and Potential for Derivatization

The benzoxazole ring system is generally stable, but it can undergo various chemical transformations, offering opportunities for creating a library of derivatives for drug discovery.

  • Electrophilic Aromatic Substitution: The benzene portion of the benzoxazole ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing methoxy and carboxylate groups.

  • Modification of the Ester Group: The methyl ester provides a handle for a variety of chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol.

  • Reactions at the 2-Methyl Group: The methyl group at the C-2 position can potentially be functionalized, for example, through radical halogenation, although this might require harsh conditions.

  • N-Alkylation/N-Arylation: The nitrogen atom in the oxazole ring is weakly basic and generally not prone to alkylation under standard conditions[9].

Safety and Handling

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its known and expected physicochemical properties, a plausible synthetic route, and the spectroscopic data necessary for its characterization. The reactivity of the benzoxazole core and its substituents offers numerous avenues for the synthesis of novel derivatives with potential therapeutic applications.

References

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoxazole - the NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles | Request PDF. Retrieved from [Link]

  • International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • ProQuest. (n.d.). THE PREPARATIONS AND REACTIONS OF SOME BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (2021). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis | Analytical Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoxazole, 2-phenyl- - the NIST WebBook. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate | C6H5COOCH3 | CID 7150. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

Biological activity of benzoxazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of benzoxazole derivatives, with a focus on their applications in modern drug discovery. We will delve into the key mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutic agents based on the versatile benzoxazole framework.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazole is an aromatic organic compound composed of a benzene ring fused to an oxazole ring.[1][2] This unique structural arrangement confers upon it a set of physicochemical properties that make it an attractive starting point for the development of bioactive molecules.[3][4] Its planar structure and the presence of both hydrogen bond acceptors (nitrogen and oxygen atoms) and a hydrophobic benzene ring allow for diverse interactions with biological macromolecules.[3] Notably, the benzoxazole ring system is considered a bioisostere of naturally occurring purine bases like adenine and guanine, which may facilitate its interaction with key biological targets such as enzymes and receptors.[5][6]

The therapeutic potential of benzoxazole derivatives is vast, with compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[7] This guide will systematically explore these key biological activities, providing a detailed understanding of their underlying mechanisms and the structural features that govern their potency and selectivity.

Anticancer Activity of Benzoxazole Derivatives

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry, and benzoxazole derivatives have shown significant promise in this arena. Their cytotoxic effects are often mediated through the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

Benzoxazole-based compounds exert their anticancer effects through a variety of mechanisms, including:

  • Inhibition of Tyrosine Kinases: Many benzoxazole derivatives have been identified as potent inhibitors of tyrosine kinases, which are critical regulators of cell growth and differentiation. Key targets include:

    • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Benzoxazole derivatives can act as EGFR inhibitors, disrupting downstream signaling pathways.

    • Vascular Endothelial Growth Factor Receptor (VEGFR-2): By inhibiting VEGFR-2, benzoxazole compounds can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby hindering tumor growth and metastasis.[8][9]

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Certain benzoxazole derivatives have been shown to inhibit both topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells.

  • mTOR Pathway Inhibition: The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and survival. Some benzoxazole derivatives have been found to suppress the mTOR/p70S6K signaling pathway, inducing cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Benzoxazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR mTOR mTOR EGFR->mTOR VEGFR2 VEGFR-2 VEGFR2->mTOR p70S6K p70S6K mTOR->p70S6K Gene_Transcription Gene Transcription p70S6K->Gene_Transcription NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB IκB IKK IKK IKK->IkB Phosphorylation (leading to degradation) Topoisomerase Topoisomerase DNA_Damage DNA Damage Topoisomerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis NFkB_n->Gene_Transcription Benzoxazole Benzoxazole Derivatives Benzoxazole->EGFR Inhibition Benzoxazole->VEGFR2 Inhibition Benzoxazole->mTOR Inhibition Benzoxazole->IKK Inhibition Benzoxazole->Topoisomerase Inhibition

Figure 1: Simplified signaling pathways targeted by benzoxazole derivatives in cancer.
Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core. Key SAR observations include:

  • Substitution at the 2-position: The introduction of various aryl or heterocyclic moieties at the 2-position has been a successful strategy for developing potent anticancer agents. The nature of this substituent can significantly influence the compound's interaction with the target enzyme's active site.

  • Substitution at the 5- and 6-positions: Modifications at these positions can impact the compound's solubility, metabolic stability, and overall pharmacokinetic profile. Electron-withdrawing or electron-donating groups at these positions can modulate the electronic properties of the benzoxazole ring system, influencing its binding affinity to target proteins.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC₅₀ (µM)Target/MechanismReference
BZ-1 MCF-7 (Breast)12mTOR Inhibition[5]
BZ-2 HepG2 (Liver)17.9Not Specified[5]
BZ-3 HCT116 (Colon)24.5Not Specified[7]
BZ-4 A549 (Lung)>25Pyrazole derivative[5]
BZ-5 HeLa (Cervical)6.7Imidazolinone derivative[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for screening the cytotoxic potential of anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity of Benzoxazole Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising area of research.

Mechanisms of Antimicrobial Action

The antimicrobial activity of benzoxazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. A key mechanism is the inhibition of DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. The structural similarity of the benzoxazole scaffold to purine bases is thought to facilitate its binding to the active sites of these enzymes.[6]

cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to Benzoxazole Benzoxazole Derivatives Benzoxazole->DNA_Gyrase Inhibition

Figure 2: Mechanism of antimicrobial action of benzoxazole derivatives.
Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives is influenced by the substituents on the core structure. Important SAR findings include:

  • 2-Position Substituents: The nature of the group at the 2-position is critical. Aromatic and heterocyclic rings, particularly those with electron-withdrawing groups, have been shown to enhance antibacterial activity.

  • 5-Position Substituents: The introduction of halogen atoms or other lipophilic groups at the 5-position can increase the antimicrobial potency, likely by improving the compound's ability to penetrate the bacterial cell wall.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of benzoxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
BZ-6 Staphylococcus aureus1.56[7]
BZ-7 Bacillus subtilis0.78[7]
BZ-8 Escherichia coli6.25[7]
BZ-9 Pseudomonas aeruginosa12.5[7]
BZ-10 Candida albicans3.12[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: Prepare a two-fold serial dilution of the benzoxazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity of Benzoxazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Benzoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of benzoxazole derivatives are mainly attributed to their ability to inhibit the following enzymes:

  • Cyclooxygenase (COX): COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Many benzoxazole derivatives act as selective or non-selective COX inhibitors.[10][11][12]

  • Lipoxygenase (LOX): LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.[13][14][15] Some benzoxazole derivatives have been shown to inhibit 5-lipoxygenase (5-LOX).[15]

  • Modulation of Inflammatory Signaling Pathways: Benzoxazole derivatives can also exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[1][16] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[17]

Arachidonic_Acid Arachidonic Acid COX COX-1/COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Benzoxazole Benzoxazole Derivatives Benzoxazole->COX Inhibition Benzoxazole->LOX Inhibition

Figure 3: Inhibition of inflammatory pathways by benzoxazole derivatives.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of benzoxazole derivatives is influenced by their substitution pattern. Key SAR insights include:

  • 2-Aryl Substitution: The presence of an aryl group at the 2-position is a common feature of many anti-inflammatory benzoxazoles. The nature and substitution pattern of this aryl ring can significantly impact COX/LOX inhibitory activity and selectivity.

  • 5-Position Modifications: Substitution at the 5-position with groups like halogens or small alkyl chains can enhance anti-inflammatory potency.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[18]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the benzoxazole derivative orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.

Antiviral Activity of Benzoxazole Derivatives

The search for novel antiviral agents is of paramount importance, particularly with the emergence of new and drug-resistant viral strains. Benzoxazole derivatives have shown promise as antiviral agents against a range of viruses, including influenza and human immunodeficiency virus (HIV).[17][19]

Mechanisms of Antiviral Action

The antiviral mechanisms of benzoxazole derivatives are diverse and often target specific viral proteins or processes essential for viral replication. Some of the reported mechanisms include:

  • Inhibition of Viral Entry: Some benzoxazole derivatives can interfere with the binding of the virus to host cell receptors, thereby preventing viral entry.

  • Inhibition of Viral Enzymes: Key viral enzymes, such as reverse transcriptase in HIV and RNA polymerase in influenza virus, are potential targets for benzoxazole-based inhibitors.[20]

  • Disruption of Viral Assembly: Some compounds may interfere with the assembly of new viral particles, preventing the release of infectious virions.

Structure-Activity Relationship (SAR) for Antiviral Activity

The SAR for antiviral benzoxazoles is still an active area of research, but some general trends have been observed:

  • Substituents on the Benzene Ring: The electronic and steric properties of substituents on the benzene ring can influence the compound's interaction with viral targets.

  • 2-Position Modifications: The group at the 2-position plays a crucial role in determining the antiviral spectrum and potency.

Conclusion and Future Perspectives

The benzoxazole scaffold has proven to be a remarkably versatile and fruitful source of new drug candidates with a wide array of biological activities. The ability to readily synthesize a diverse library of derivatives allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Future research in this field will likely focus on:

  • Elucidation of Novel Mechanisms of Action: Further investigation into the molecular targets and signaling pathways modulated by benzoxazole derivatives will provide a deeper understanding of their therapeutic effects.

  • Development of More Selective Inhibitors: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes will be crucial for minimizing off-target effects and improving the safety profile of these compounds.

  • Application in Combination Therapies: Exploring the synergistic effects of benzoxazole derivatives with existing drugs could lead to more effective treatment strategies for complex diseases like cancer and infectious diseases.

The continued exploration of the chemical space around the benzoxazole nucleus holds great promise for the discovery of the next generation of therapeutic agents to address unmet medical needs.

References

  • Angajala, G., & Subashini, R. (2020). Synthesis, molecular modeling, and pharmacological evaluation of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents. Journal of the Iranian Chemical Society, 17(5), 1145–1158.
  • Anonymous. (n.d.). Cyclooxygenase (COX)
  • Anonymous. (2018). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research.
  • Anonymous. (2021). A review: Mechanism of action of antiviral drugs. PMC - PubMed Central.
  • Anonymous. (2020). Benzothiazoles as potential antiviral agents. PMC - PubMed Central.
  • Anonymous. (2023).
  • Anonymous. (n.d.). Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents.
  • Anonymous. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research.
  • Anonymous. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Anonymous. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm (RSC Publishing).
  • Anonymous. (2023).
  • Anonymous. (2025).
  • Anonymous. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed.
  • Anonymous. (2018).
  • Anonymous. (n.d.). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed.
  • Anonymous. (n.d.). Structure activity relationship of the synthesized compounds.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Structural and Functional Basis of Cyclooxygenase Inhibition.
  • Anonymous. (n.d.). Development of Benzoxazole Derivatives Targeting mTOR: A Promising Approach for Breast Cancer Therapy.
  • Anonymous. (n.d.). An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH.
  • Anonymous. (n.d.). Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. PubMed.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Benzoxazole. Wikipedia.
  • Anonymous. (n.d.). 2-(2-Arylphenyl)
  • Anonymous. (n.d.). Benzoxazole Derivatives as Dual p38α Mitogen‐Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy.
  • Anonymous. (2022). Synthesis of Benzoxazoles. ChemicalBook.
  • Anonymous. (n.d.). COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • Anonymous. (n.d.). CAS 273-53-0: Benzoxazole. CymitQuimica.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Anonymous. (2018).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Small Molecule Inhibitors of NF-κB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. Bentham Science Publisher.

Sources

A Technical Guide to the Preliminary In Vitro Bioactivity Screening of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzoxazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds demonstrating significant biological activity. The benzoxazole ring system is one such "privileged structure."[1] This heterocyclic moiety is a core component in a multitude of natural and synthetic compounds exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The inherent bioactivity of the benzoxazole core makes any novel derivative, such as Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, a compelling candidate for systematic biological evaluation.

This guide provides a comprehensive, scientifically-grounded framework for conducting the crucial first-pass in vitro screening of this novel compound. Our objective is not merely to present protocols but to instill a logical, causality-driven approach to preliminary drug discovery, ensuring that each experimental step is part of a self-validating system designed to efficiently identify potential therapeutic promise.

Compound Profile and Synthesis Overview

Chemical Identity: Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Before any biological assessment, the unequivocal confirmation of the compound's identity and purity is paramount. Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis are required to validate the structure and ensure a purity of >95%, as impurities can confound biological data.[5][6][7]

A common and effective method for synthesizing 2-methyl-1,3-benzoxazole derivatives involves the condensation of an appropriately substituted o-aminophenol with acetic anhydride or a similar acetylating agent, followed by cyclization. For the title compound, a plausible route begins with a substituted 2-amino-4-hydroxy-5-methoxybenzoic acid derivative, which undergoes cyclization to form the benzoxazole core.

A Strategic Framework for Preliminary Screening

The initial screening phase is designed to be a broad, yet efficient, survey of the compound's potential bioactivity across the most probable therapeutic areas suggested by its core structure. Our strategy is a tiered approach focusing on three key domains: oncology, microbiology, and inflammation. This allows for the rapid identification of a "hit"—a reproducible, concentration-dependent biological response—which can then justify more intensive, mechanism-focused investigations.

The overall logic of this multi-pronged screening approach is depicted below.

G Compound Test Compound (>95% Purity) Tier1 Tier 1: Anticancer Cytotoxicity Screen Compound->Tier1 Tier2 Tier 2: Antimicrobial MIC Determination Compound->Tier2 Tier3 Tier 3: Anti-inflammatory Pathway Modulation Compound->Tier3 Result1 IC50 Value (Cytotoxicity) Tier1->Result1 Result2 MIC Value (Bacteriostatic) Tier2->Result2 Result3 IC50 Value (NO/COX-2 Inhibition) Tier3->Result3 Decision Hit Identification & Prioritization Result1->Decision Result2->Decision Result3->Decision

Caption: High-level workflow for the preliminary in vitro bioactivity screening.

Tier 1: Anticancer Activity Assessment

Rationale for Cytotoxicity Screening

The foundational characteristic of a potential anticancer agent is its ability to inhibit the proliferation of, or induce death in, cancer cells.[3][8] Therefore, the primary objective of this tier is to determine if the test compound exhibits cytotoxic or cytostatic effects against a panel of representative human cancer cell lines. The MTT assay is a robust, colorimetric method widely used for this purpose.[9]

The Principle of the MTT Assay

The assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenase enzymes. In living cells, these enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate.[10] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells.

MTT_Principle Mitochondria Viable Cell Mitochondria Enzyme Mitochondrial Dehydrogenases Mitochondria->Enzyme provides MTT MTT (Yellow, Water-Soluble) MTT->Enzyme Substrate Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction Solubilization Solubilizing Agent (e.g., DMSO) Formazan->Solubilization dissolves Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver[2]) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in sterile DMSO. Create a series of 2-fold serial dilutions in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions (final concentrations ranging from 0.1 to 100 µM).

  • Controls (Self-Validation):

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used for the test compound (e.g., <0.5%). This establishes the 100% viability baseline.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin) at various concentrations.

    • Blank Control: Include wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently pipette to dissolve the purple formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis
Concentration (µM)Absorbance (570 nm)Corrected Absorbance (Sample - Blank)% Viability [(Corrected Abs / Vehicle Abs) * 100]
Vehicle (0)100
0.1
0.5
1.0
5.0
10.0
50.0
100.0

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tier 2: Antimicrobial Activity Assessment

Rationale for Antimicrobial Screening

The benzoxazole scaffold is present in numerous compounds with potent antibacterial and antifungal activity.[2][11] Therefore, a primary screen to determine the compound's ability to inhibit bacterial growth is a logical and essential step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), a key metric of antimicrobial potency.[12][13]

Detailed Protocol: Broth Microdilution for MIC Determination
  • Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][11][14]

  • Inoculum Preparation: Grow bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls (Self-Validation):

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for broad-spectrum, Vancomycin for Gram-positive).

    • Growth Control: Wells with bacteria and broth only (no compound).

    • Sterility Control: Wells with broth only (no bacteria or compound).

    • Vehicle Control: Wells with bacteria and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12][15]

Data Presentation
Bacterial StrainGram StainTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureusPositive
B. subtilisPositive
E. coliNegative
P. aeruginosaNegative
Next Steps: Hypothetical Mechanism of Action (MoA)

A positive "hit" (a low MIC value) warrants further investigation into the mechanism of action. One common target for antibacterial agents is DNA gyrase, an essential bacterial enzyme not present in higher eukaryotes.[16] An in vitro DNA gyrase supercoiling assay can serve as an excellent follow-up test. This assay measures the compound's ability to inhibit the enzyme from converting relaxed plasmid DNA into its supercoiled form, a process visualized by agarose gel electrophoresis.[17]

G Start Positive MIC Result (Broad-Spectrum Activity) Hypothesis Hypothesize MoA: Targeting DNA Gyrase Start->Hypothesis Assay In Vitro DNA Gyrase Supercoiling Assay Hypothesis->Assay Output Analyze DNA Forms (Agarose Gel) Assay->Output Input1 Relaxed Plasmid DNA Input1->Assay Input2 DNA Gyrase Enzyme Input2->Assay Input3 Test Compound Input3->Assay Conclusion Confirmation of Gyrase Inhibition Output->Conclusion

Caption: Workflow from MIC hit to a target-based mechanism of action assay.

Tier 3: Anti-inflammatory Activity Assessment

Rationale for Anti-inflammatory Screening

Chronic inflammation underlies numerous diseases, and many benzoxazole derivatives have demonstrated anti-inflammatory properties.[18][19] We propose a two-pronged approach to screen for anti-inflammatory potential: (1) assessing the inhibition of a key inflammatory mediator, Nitric Oxide (NO), and (2) evaluating the inhibition of a critical pro-inflammatory enzyme, Cyclooxygenase-2 (COX-2).

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 activates Pathway Signaling Cascade (e.g., NF-κB) TLR4->Pathway iNOS iNOS (Inducible) Pathway->iNOS upregulates COX2 COX-2 (Inducible) Pathway->COX2 upregulates NO Nitric Oxide (NO) iNOS->NO produces PGs Prostaglandins COX2->PGs produces Inflammation Inflammation NO->Inflammation mediate PGs->Inflammation mediate

Caption: Simplified LPS-induced inflammatory pathway in macrophages.

Protocol: Inhibition of NO Production in LPS-Stimulated Macrophages

This assay measures the compound's ability to suppress the production of NO, a key pro-inflammatory molecule, in macrophage cells stimulated with bacterial lipopolysaccharide (LPS).[20][21]

  • Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.[20]

  • Controls (Self-Validation):

    • Negative Control: Untreated, unstimulated cells.

    • Positive Control: Cells treated with LPS only.

    • Inhibitor Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) plus LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[20]

    • Incubate for 10-15 minutes at room temperature.

    • Measure absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration, a stable indicator of NO production.

  • Parallel Cytotoxicity Test: It is critical to run a parallel MTT assay on the RAW 264.7 cells under the same conditions to ensure that any observed decrease in NO is not simply due to compound-induced cell death.

Protocol: COX-2 Inhibition Assay

Commercially available COX-2 inhibitor screening kits provide a standardized and efficient method to directly measure the compound's effect on this key enzyme.[22][23][24]

  • Principle: These assays, often fluorometric or ELISA-based, use purified human recombinant COX-2.[23][24] They measure the conversion of arachidonic acid to prostaglandin H2 (PGH2) or a subsequent product. An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent or colorimetric signal.[23][25]

  • Procedure: Follow the manufacturer's protocol precisely. This typically involves incubating the COX-2 enzyme with the test compound before adding the substrate (arachidonic acid) and probe.

  • Controls (Self-Validation): The kits include a known selective COX-2 inhibitor, such as Celecoxib, as a positive control.

Data Presentation
AssayConcentration (µM)% InhibitionIC₅₀ (µM)
NO Production 0.1 - 100
COX-2 Activity 0.1 - 100

Conclusion and Path Forward

This technical guide outlines a rigorous, multi-tiered strategy for the preliminary in vitro screening of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate. By systematically evaluating its cytotoxic, antimicrobial, and anti-inflammatory potential, researchers can efficiently identify promising biological activities. A "hit" from this primary screen—characterized by a potent and dose-dependent effect in any of these assays—provides the necessary justification for advancing the compound to the next stage of the drug discovery pipeline, which includes secondary screening, selectivity profiling, and detailed mechanism of action studies.

References

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2020). MDPI. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Cureus. [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). ResearchGate. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information. [Link]

  • Biological activities of benzoxazole and its derivatives. (2022). ResearchGate. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Center for Biotechnology Information. [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2021). ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. [Link]

  • Lipopolysaccharide (LPS)-induced nitric oxide (NO) production and nitric oxide synthase (iNOS) expression are inhibited by Ardisia tinctoria (AT) extract in RAW 264.7 cells. (2015). ResearchGate. [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2009). PubMed. [Link]

  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2018). National Center for Biotechnology Information. [Link]

  • Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. (2001). Oxford Academic. [Link]

  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023). Asian Journal of Pharmaceutical and Health Sciences. [Link]

  • Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. (2026). ACS Publications. [Link]

  • General mechanism of MTT, MTS, and XTT assay. (n.d.). ResearchGate. [Link]

  • A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. (2025). ResearchGate. [Link]

Sources

The Benzoxazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The benzoxazole nucleus, an elegant fusion of a benzene ring and an oxazole ring, stands as a quintessential "privileged structure" in medicinal chemistry. Its unique combination of aromaticity, structural rigidity, and versatile sites for functionalization has made it a cornerstone in the design of novel therapeutic agents.[1] This scaffold is not merely a synthetic curiosity; it is a recurring motif in a multitude of natural products and clinically successful drugs, demonstrating its inherent ability to interact favorably with biological targets.[2] As structural isosteres of naturally occurring nucleic bases like adenine and guanine, benzoxazole derivatives are adept at forming meaningful interactions with the biopolymers of living systems, a property that likely underpins their remarkably broad spectrum of pharmacological activities.[1][3] This guide provides a comprehensive exploration of the benzoxazole core, from its fundamental chemical properties and synthetic strategies to its extensive applications in medicinal chemistry, supported by detailed protocols, structure-activity relationship (SAR) analyses, and a review of its role in contemporary drug development.

The Benzoxazole Scaffold: A Profile of a Privileged Core

A privileged structure is a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a fertile starting point for the development of a wide array of therapeutic agents. The benzoxazole core, with its chemical formula C₇H₅NO, perfectly embodies this concept.[4]

1.1. Physicochemical and Structural Properties

The benzoxazole molecule is a planar, aromatic organic compound with a molar mass of 119.12 g/mol .[4] Its aromaticity confers significant stability, yet the heterocyclic nature provides reactive sites that are crucial for synthetic modification and biological interactions.[4]

  • Reactivity: Electrophilic substitution reactions, such as nitration, predominantly occur at the C6-position of the benzene ring.[4] The C2 position of the oxazole ring is the most common site for introducing diverse substituents, which profoundly influences the molecule's pharmacological profile.

  • Bioisosterism: The arrangement of nitrogen and oxygen atoms within the fused ring system makes benzoxazole a bioisostere of purine nucleobases.[1] This structural mimicry is a key rationale for its ability to interact with enzymes and receptors that recognize nucleic acids, potentially explaining its efficacy as an antimicrobial and anticancer agent by inhibiting nucleic acid synthesis.[1][5]

Benzoxazole_Core cluster_benzoxazole Benzoxazole Core Structure benzoxazole N3 3 (N) O1 1 (O) C2 2 C3a 3a C4 -0.3,1.5! C5 -1.2,0.8! C6 -1.2,-0.8! C7 -0.3,-1.5! C7a 7a

Caption: The core structure of 1,3-benzoxazole with IUPAC numbering.

Synthetic Strategies: Building the Benzoxazole Core

The construction of the benzoxazole scaffold is a well-established field in organic synthesis, with the primary and most versatile method being the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivatives (e.g., acyl halides, esters, or aldehydes).

2.1. Foundational Synthetic Principle

The causality behind this synthetic approach is straightforward: the nucleophilic amino group of the o-aminophenol attacks the electrophilic carbonyl carbon of the second reactant. The resulting intermediate, an o-hydroxy amide or a related species, then undergoes an intramolecular dehydration and cyclization reaction to form the stable, aromatic benzoxazole ring. The choice of coupling reagent and cyclizing agent is critical for reaction efficiency and substrate scope.

Benzoxazole_Synthesis_Workflow Reactants o-Aminophenol + Carboxylic Acid (or Aldehyde/Ester/Acyl Halide) Coupling Coupling/Condensation Reactants->Coupling Intermediate Intermediate (e.g., o-Hydroxy Amide) Coupling->Intermediate Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Product 2-Substituted Benzoxazole Cyclization->Product

Caption: Generalized workflow for the synthesis of 2-substituted benzoxazoles.

2.2. Protocol: Polyphosphoric Acid (PPA) Mediated Synthesis

This protocol describes a robust and widely used method for synthesizing 2-substituted benzoxazoles. PPA serves as both the solvent and the dehydrating/cyclizing agent, making it highly effective for driving the reaction to completion.

Objective: To synthesize 2-phenylbenzoxazole from o-aminophenol and benzoic acid.

Materials:

  • o-Aminophenol (1.0 eq)

  • Benzoic Acid (1.0 eq)

  • Polyphosphoric Acid (PPA)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Sodium Bicarbonate (NaHCO₃) solution (10%)

  • Ice bath

  • Filtration apparatus

Step-by-Step Methodology:

  • Reactant Charging: In a clean, dry round-bottom flask, combine o-aminophenol and benzoic acid.

  • Addition of PPA: Add a sufficient quantity of polyphosphoric acid to the flask to create a stirrable paste. [Expertise Insight: PPA's high viscosity requires it to be added at room temperature before heating to ensure homogenous mixing of reactants.]

  • Reaction Heating: Heat the reaction mixture to 150-180°C under a nitrogen atmosphere with vigorous stirring.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC). [Trustworthiness: The reaction is self-validating as the formation of the highly conjugated benzoxazole product can often be observed by a color change and is easily tracked via TLC against the starting materials.]

  • Work-up - Quenching: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Slowly add 10% NaHCO₃ solution to the acidic aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7). This step neutralizes any residual acid.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2-phenylbenzoxazole.

2.3. Modern Synthetic Alternatives

While the PPA method is reliable, modern synthetic chemistry offers greener and more efficient alternatives:

  • Samarium Triflate Catalysis: A simple and efficient method uses samarium triflate as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes in an aqueous medium.[6]

  • One-Pot Procedures: A sequential one-pot synthesis from aryl bromides involves an initial aminocarbonylation with 2-aminophenols followed by an acid-mediated ring closure.[6]

  • Copper-Catalyzed Cyclization: Inexpensive copper chloride (CuCl) can catalyze the tandem cyclization of 2-halophenols with amidines, offering a ligand-free approach.[7]

The Pharmacological Versatility of Benzoxazoles

The benzoxazole core is a prolific scaffold that has yielded compounds with a vast range of biological activities.[4][8] The substitution pattern, particularly at the C2 and C5 positions, is a critical determinant of the resulting pharmacological action.[1]

Benzoxazole_SAR benzoxazole C2_Node C2 Position: - Primary site for diversification. - Governs the specific biological target. - Aromatic/heterocyclic groups often enhance potency. benzoxazole->C2_Node C5_Node C5 Position: - Modulates activity intensity. - Influences lipophilicity and pharmacokinetic properties. - Nitro/amino groups are common. benzoxazole->C5_Node C6_Node C6 Position: - Site for electrophilic substitution. - Can influence solubility and metabolism. benzoxazole->C6_Node

Caption: Key Structure-Activity Relationship (SAR) insights for the benzoxazole core.

3.1. Anticancer Activity

The failure of many existing chemotherapeutics and the rise of resistance underscore the urgent need for novel anticancer agents.[9] Benzoxazole derivatives have emerged as promising candidates.

  • Mechanism: Many benzoxazole-based anticancer agents function as inhibitors of key cellular processes, including cell proliferation and signaling pathways.

  • Examples: A series of synthesized benzoxazole derivatives were tested against the human colorectal carcinoma (HCT116) cell line. Compound 6 from this series exhibited a potent IC₅₀ value of 24.5 µM, which was superior to the standard drug 5-fluorouracil (IC₅₀ = 29.2 µM).[9] This demonstrates the scaffold's potential in developing effective chemotherapeutic agents.

3.2. Antimicrobial Activity

With the global threat of multi-drug resistant infections, new antimicrobial agents are critically needed.[9] Benzoxazoles have shown broad-spectrum activity against various pathogens.

  • Mechanism: Their structural similarity to purine bases suggests they may interfere with microbial DNA or RNA synthesis.[1][5]

  • Antibacterial Profile: In one study, several derivatives showed excellent activity. For example, Compound 10 was highly effective against Bacillus subtilis (MIC = 1.14 × 10⁻³ µM), and Compound 24 was active against Escherichia coli (MIC = 1.40 × 10⁻³ µM).[9]

  • Antifungal Profile: The same study found that Compound 1 was the most effective against Candida albicans (MIC = 0.34 × 10⁻³ µM) and Compound 19 was potent against Aspergillus niger (MIC = 2.40 × 10⁻³ µM).[9] These activities were often comparable or superior to standard drugs like ofloxacin and fluconazole.[9]

3.3. Anti-inflammatory Activity

The benzoxazole core is present in several well-known nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Mechanism: The anti-inflammatory effects of many 2-oxo-3H-benzoxazole derivatives are attributed to the inhibition of prostaglandin synthesis.[3]

  • Examples: Marketed drugs like Flunoxaprofen and Benoxaprofen are classic examples of benzoxazole-containing NSAIDs.[9] Research has shown that substitutions at the 3 and 6 positions of the 2-oxo-3H-benzoxazole nucleus are particularly favorable for potent analgesic and anti-inflammatory activity with reduced gastric toxicity.[3]

3.4. Other Therapeutic Areas

The versatility of the benzoxazole scaffold extends to numerous other therapeutic applications, including:

  • Antiviral: Certain fluorine-containing derivatives have been screened for activity against HIV-1.[10]

  • Anthelmintic: 5-nitro-1,3-benzoxazole derivatives have demonstrated strong anthelmintic effects, with molecular docking studies suggesting the inhibition of the parasite's β-tubulin target protein as the primary mechanism.[4]

  • Antihyperglycemic: Benzoxazole-thiazolidinedione hybrids have been synthesized and investigated for their α-amyloglucosidase inhibitory action, showing potential in managing hyperglycemia.[3][4]

Table 1: Selected Benzoxazole Derivatives and Their Biological Activities

Compound ClassKey SubstitutionsBiological ActivityTarget/OrganismPotency (MIC/IC₅₀)Reference
Substituted BenzoxazoleC2: Phenyl, C5: Thio-acetamideAnticancerHCT116 Cell LineIC₅₀ = 24.5 µM[9]
Substituted BenzoxazoleC2: Phenyl, C5: Thio-acetamideAntibacterialBacillus subtilisMIC = 1.14 × 10⁻³ µM[9]
Substituted BenzoxazoleC2: Phenyl, C5: Thio-acetamideAntibacterialEscherichia coliMIC = 1.40 × 10⁻³ µM[9]
Substituted BenzoxazoleC2: Phenyl, C5: Thio-acetamideAntifungalCandida albicansMIC = 0.34 × 10⁻³ µM[9]
5-Nitro BenzoxazoleC2: Various, C5: NO₂AnthelminticParasitesStrong Activity[4]
Benzoxazole-ThiazolidinedioneC2: Thiazolidinedione linkerAntihyperglycemicα-amyloglucosidaseIC₅₀ = 0.24 - 0.94 µM[4]

Clinical Significance: Benzoxazoles on the Market

The theoretical promise of the benzoxazole scaffold is validated by its presence in several commercially available drugs, confirming its "drug-like" properties and acceptance by biological systems.

  • Chlorzoxazone: A centrally acting muscle relaxant used to treat muscle spasms and the resulting pain.[5][9]

  • Flunoxaprofen/Benoxaprofen: Nonsteroidal anti-inflammatory drugs (NSAIDs) used for their analgesic and anti-inflammatory properties.[9]

  • Calcimycin (A23187): An antibiotic that acts as an ionophore, used primarily in research to increase intracellular calcium levels.[5][9]

  • Tafamidis: A drug used to treat transthyretin-related amyloidosis, which stabilizes the transthyretin protein.[11]

  • Boxazomycin B: An antibacterial agent.[5][9]

The existence of these drugs, coupled with the many benzoxazole derivatives currently in clinical and preclinical development, solidifies the scaffold's status as a truly privileged and enduring structure in drug discovery.[2]

Conclusion and Future Outlook

The benzoxazole core continues to be a source of immense interest and potential in medicinal chemistry. Its synthetic accessibility, physicochemical stability, and proven ability to interact with a wide range of biological targets ensure its relevance for years to come. Future research will undoubtedly focus on leveraging computational modeling and novel synthetic methodologies to design next-generation benzoxazole derivatives with enhanced potency, greater selectivity, and improved pharmacokinetic profiles. The journey of this remarkable scaffold is far from over; it remains a beacon for the discovery of new medicines to combat a wide spectrum of human diseases.

References

  • Benzoxazole synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Benzoxazole derivatives: Significance and symbolism . (2024, December 13). ScienceDirect. Retrieved January 28, 2026, from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC . (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Benzoxazole as Anticancer Agent: A Review . (2021, June 30). International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 28, 2026, from [Link]

  • Synthesis and Pharmacological evaluation of new Benzoxozole Derivatives . (n.d.). SlideShare. Retrieved January 28, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities . (2025, January 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 28, 2026, from [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF . (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC . (2018, August 12). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies . (2022, July 6). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives . (2022, December). International Journal of Research and Review. Retrieved January 28, 2026, from [Link]

  • Benzoxazole: The molecule of diverse biological activities . (2011). Journal of Chemical and Pharmaceutical Research. Retrieved January 28, 2026, from [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents . (2024, October 21). PubMed. Retrieved January 28, 2026, from [Link]

  • Benzoxazoles – Knowledge and References . (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

  • Benzoxazoles - World Journal of Pharmaceutical Sciences . (2018, September 30). World Journal of Pharmaceutical Sciences. Retrieved January 28, 2026, from [Link]

  • Marketed drugs containing benzoxazole | Download Scientific Diagram . (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Benzoxazole - Wikipedia . (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

Synthesis protocol for Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

For inquiries, please contact: Senior Application Scientist, Gemini Division Google Research

Abstract

This technical guide provides a comprehensive protocol for the synthesis of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, a substituted benzoxazole of interest to researchers in medicinal chemistry and materials science. Benzoxazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2] This document outlines a robust and well-established synthetic approach centered on the cyclocondensation of a key aminophenol intermediate. The narrative emphasizes the chemical principles behind the protocol, ensuring both reproducibility and a deeper understanding of the transformation. We provide a detailed, step-by-step methodology, data tables, mechanistic diagrams, and a complete list of authoritative references to support the scientific integrity of the process.

Introduction and Synthetic Strategy

The benzoxazole ring system is a privileged scaffold in drug discovery, renowned for its diverse biological activities. The target molecule, Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, incorporates several functional groups that allow for further chemical modification, making it a valuable building block for creating libraries of potential therapeutic agents or functional materials.

Our synthetic strategy is centered on the construction of the benzoxazole core from a polysubstituted o-aminophenol precursor, Methyl 4-amino-3-hydroxy-5-methoxybenzoate . This key intermediate can be prepared via multi-step synthetic routes from commercially available starting materials. The pivotal step, which is the focus of this guide, is the reaction of this aminophenol with an acetylating agent to form the 2-methyl-substituted benzoxazole ring through an intramolecular cyclocondensation reaction.

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Benzoxazole Formation (This Guide) cluster_2 Part 3: Analysis Starting_Materials Commercially Available Precursors Key_Intermediate Methyl 4-amino-3-hydroxy- 5-methoxybenzoate Starting_Materials->Key_Intermediate Multi-step synthesis Cyclization Cyclocondensation with Acetic Anhydride Key_Intermediate->Cyclization Target_Molecule Methyl 7-methoxy-2-methyl-1,3- benzoxazole-5-carboxylate Cyclization->Target_Molecule Purification Purification (Chromatography, Recrystallization) Target_Molecule->Purification Characterization Structural Verification (NMR, MS, etc.) Purification->Characterization

Figure 1: High-level experimental workflow for the synthesis of the target molecule.

Mechanistic Insight: The Benzoxazole Ring Formation

The core of this synthesis is the conversion of an o-aminophenol to a benzoxazole. This transformation is most commonly achieved by condensation with a suitable one-carbon electrophile, followed by cyclization.[3] In our protocol, we utilize acetic anhydride to install the 2-methyl group and facilitate ring closure.

The reaction proceeds via a well-understood mechanism:

  • N-Acetylation: The amino group of the o-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of an N-acetylated intermediate (an acetamide). This step is analogous to the well-documented acetylation of other aminophenols.[4][5]

  • Intramolecular Cyclization (Nucleophilic Attack): The adjacent hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the newly formed amide.

  • Dehydration: The resulting tetrahedral intermediate is unstable and eliminates a molecule of water to form the stable, aromatic oxazole ring. Acetic anhydride, being a powerful dehydrating agent, helps to drive this final step to completion.

This sequence is illustrated below:

Figure 2: Mechanism of 2-methylbenzoxazole formation.

Experimental Protocol

This protocol details the cyclocondensation step to form the title compound from its direct precursor.

3.1. Materials and Reagents

ReagentFormulaMol. Wt.GradeSupplier Example
Methyl 4-amino-3-hydroxy-5-methoxybenzoateC₉H₁₁NO₄197.19>97%Custom Synthesis
Acetic Anhydride(CH₃CO)₂O102.09Reagent Grade, >98%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesMixture of C₆H₁₄ isomers~86.18ACS GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrous, >97%Acros Organics
Silica GelSiO₂60.08230-400 meshSorbent Tech.

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-amino-3-hydroxy-5-methoxybenzoate (1.0 g, 5.07 mmol).

  • Reagent Addition: In a fume hood, carefully add acetic anhydride (10 mL, ~106 mmol). The aminophenol will dissolve upon stirring.

    • Scientist's Note: A large excess of acetic anhydride is used, serving as both the reagent and the solvent. This ensures the reaction goes to completion.

  • Heating: Immerse the flask in a preheated oil bath at 140 °C. Heat the reaction mixture under reflux for 3-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The product spot should appear at a higher Rf value than the starting material.

  • Work-up - Quenching: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring to quench the excess acetic anhydride.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the effervescence ceases and the pH is neutral (~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel.[6][7]

    • Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.

    • Fraction Collection: Collect fractions based on TLC analysis.

    • Final Product: Combine the pure fractions and evaporate the solvent to obtain Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

Characterization and Data

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole core, a singlet for the 2-methyl group, a singlet for the 7-methoxy group, and a singlet for the methyl ester. Aromatic proton signals for a benzoxazole ring typically appear in the range of δ 7.0-8.0 ppm.[1][6]

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring system, and the methyl carbons.[1][6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product (C₁₁H₁₁NO₄, MW = 221.21 g/mol ), typically by observing the [M+H]⁺ ion at m/z 222.

Safety and Handling

  • Acetic Anhydride: Is corrosive and a lachrymator. Handle only in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvents: Ethyl acetate and hexanes are flammable. Avoid open flames and ensure proper ventilation.

  • General Precautions: All chemical manipulations should be performed in a well-ventilated fume hood. Review the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate. By leveraging the classical cyclocondensation reaction of an o-aminophenol with acetic anhydride, this method offers a straightforward and efficient route to this valuable heterocyclic building block. The mechanistic insights and step-by-step instructions are designed to enable researchers to confidently reproduce this synthesis and apply the principles to the creation of other novel benzoxazole derivatives.

References

  • Poirot, A., Saffon-Merceron, N., Leygue, N., Benoist, E., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(10), 1078–1081. Available at: [Link]

  • Poirot, A., Saffon-Merceron, N., Leygue, N., Benoist, E., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. Available at: [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 245-251. Available at: [Link]

  • Process for the preparation of aromatic methyl methoxycarboxylates. (1995). Google Patents. US5424479A.
  • Hranjec, M., Gerenčević, N., & Karminski-Zamola, G. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19575–19584. Available at: [Link]

  • The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. (2023). Crown: Journal of Dentistry and Health Research. Available at: [Link]

  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.). University of Toronto Scarborough. Retrieved January 27, 2026. Available at: [Link]

Sources

Application Note: A Strategic Approach to the Synthesis of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The benzoxazole core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties. This document provides a detailed, research-grade protocol for the synthesis of this target molecule, commencing from readily available starting materials. The presented synthetic strategy is designed for reproducibility and scalability, with a focus on the underlying chemical principles and practical laboratory execution.

Synthetic Strategy Overview

The synthesis of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is most effectively achieved through a three-step sequence starting from methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate), a commercially available derivative of vanillic acid.[1] The overall strategy involves:

  • Nitration: Regioselective electrophilic nitration of methyl vanillate to introduce a nitro group ortho to the hydroxyl group.

  • Reduction: Chemoselective reduction of the nitro group to an amine to generate the key o-aminophenol intermediate.

  • Cyclization: Condensation and intramolecular cyclization of the o-aminophenol with acetic anhydride to construct the 2-methyl-1,3-benzoxazole ring system.

This approach is logical and efficient, leveraging well-established and high-yielding chemical transformations.

Synthetic_Workflow Start Methyl 4-hydroxy-3-methoxybenzoate Intermediate1 Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate Start->Intermediate1 HNO₃, H₂SO₄ Intermediate2 Methyl 3-amino-4-hydroxy-5-methoxybenzoate Intermediate1->Intermediate2 Fe, AcOH or H₂, Pd/C Product Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate Intermediate2->Product Ac₂O, Heat

Caption: Synthetic workflow for Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate.

Experimental Protocols

Part 1: Synthesis of Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate (Nitration)

Rationale: The nitration of methyl vanillate is a classic example of electrophilic aromatic substitution. The hydroxyl and methoxy groups are activating and ortho-, para-directing. However, the position ortho to the hydroxyl group and meta to the ester is sterically accessible and electronically favored for nitration. A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺) in situ, which acts as the electrophile.[2][3] The reaction is performed at low temperatures to control the exothermicity and minimize side reactions. A similar nitration procedure has been reported for a related substrate, methyl 3-hydroxy-4-methoxybenzoate.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-hydroxy-3-methoxybenzoate182.1718.2 g0.10
Concentrated Sulfuric Acid (98%)98.0850 mL-
Concentrated Nitric Acid (70%)63.018.0 mL~0.12
Ice18.02200 g-
Deionized Water18.02500 mL-

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add methyl 4-hydroxy-3-methoxybenzoate (18.2 g, 0.10 mol) in portions to the cold, stirring sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and a homogenous solution is formed, prepare a nitrating mixture by carefully adding concentrated nitric acid (8.0 mL) to concentrated sulfuric acid (10 mL) in a separate beaker, pre-chilled in an ice bath.

  • Add the nitrating mixture dropwise from the dropping funnel to the reaction flask over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, slowly and carefully pour the reaction mixture onto crushed ice (200 g) in a 1 L beaker with vigorous stirring.

  • A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 85-90%. Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Synthesis of Methyl 3-amino-4-hydroxy-5-methoxybenzoate (Reduction)

Rationale: The reduction of the aromatic nitro group to an amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[5][6] This method is often preferred due to the ease of product isolation and the avoidance of metal salt byproducts. Alternatively, reduction with iron powder in acetic acid is a classic and cost-effective method that is also highly effective for this purpose.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate227.1622.7 g0.10
Iron Powder55.8428.0 g0.50
Glacial Acetic Acid60.05150 mL-
Ethyl Acetate88.11500 mL-
Saturated Sodium Bicarbonate Solution-300 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate142.0420 g-

Protocol (Using Iron/Acetic Acid):

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend methyl 3-hydroxy-4-methoxy-5-nitrobenzoate (22.7 g, 0.10 mol) in glacial acetic acid (150 mL).

  • Add iron powder (28.0 g, 0.50 mol) to the suspension.

  • Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. The color of the reaction mixture will change from yellow to brown.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate (50 mL).

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and water (100 mL).

  • Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel if necessary.

Expected Yield: 75-85%. Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the formation of the amine and the retention of the ester and other functional groups.

Part 3: Synthesis of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate (Cyclization)

Rationale: The final step involves the formation of the benzoxazole ring. The reaction of an o-aminophenol with acetic anhydride serves as both the acylating agent and the dehydrating agent for the cyclization to form the 2-methyl substituted benzoxazole.[7] Heating the reaction mixture drives the cyclization and dehydration to completion.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-amino-4-hydroxy-5-methoxybenzoate197.1919.7 g0.10
Acetic Anhydride102.0930 mL~0.32
Toluene92.14100 mL-
Saturated Sodium Bicarbonate Solution-200 mL-
Ethyl Acetate88.11300 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate142.0420 g-

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 3-amino-4-hydroxy-5-methoxybenzoate (19.7 g, 0.10 mol) in toluene (100 mL).

  • Add acetic anhydride (30 mL, ~0.32 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing saturated sodium bicarbonate solution (200 mL) to quench the excess acetic anhydride.

  • Stir the mixture until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Yield: 70-80%. Characterization: The final product, Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, should be fully characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its melting point determined.

Reaction_Mechanism cluster_0 Acylation cluster_1 Cyclization & Dehydration Aminophenol o-Aminophenol Intermediate AmideIntermediate N-Acetyl Intermediate Aminophenol->AmideIntermediate + Ac₂O AceticAnhydride Acetic Anhydride CyclizedIntermediate Oxazoline Intermediate AmideIntermediate->CyclizedIntermediate Intramolecular Attack Benzoxazole 2-Methylbenzoxazole Product CyclizedIntermediate->Benzoxazole - H₂O (Heat)

Caption: Key mechanistic steps in the formation of the 2-methylbenzoxazole ring.

Conclusion

This application note details a robust and logical synthetic route for the preparation of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate. By following these protocols, researchers can reliably access this valuable compound for further investigation in various fields of chemical and biological sciences. Adherence to standard laboratory safety practices is paramount throughout all procedures.

References

  • University of Colorado Boulder. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. Marine Science Bulletin, 43(1), 23-31.
  • Abdel-Wahab, B. F., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Google Patents. (2020). Method of reducing aromatic nitro compounds. WO2020128434A1.
  • The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]

  • Gangan, V. D., et al. (2025). Synthesis of Novel Vanillic Acid Ester Derivative.
  • Google Patents. (2016). Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. CN105732374A.
  • Wikipedia. (2023, December 1). Reduction of nitro compounds. Retrieved from [Link]

  • Raval, J. P., et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(9), 103-113.
  • Gangan, V. D., et al. (2025). Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II].
  • Wizzbang Chemistry. (2021, February 20). Selective Reduction of Vanillin Acetate [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • Li, M. D., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules, 12(4), 673-678. (Note: This paper was later withdrawn, but the initial synthetic steps are standard transformations). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, February 24). Calculating Percent Yield for the Nitration of Methyl Benzoate [Video]. YouTube. Retrieved from [Link]

  • Kumar, S., et al. (2013). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. The Journal of Organic Chemistry, 78(23), 12098-12107.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Chemistry – A European Journal, 22(34), 12059-12063.
  • Syah, Y. M., et al. (2019). SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. Rasayan Journal of Chemistry, 12(2), 535-542.
  • Google Patents. (1947). Production of vanillic acid. US2414119A.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

Sources

Application of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate in Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] This has made them one of the most important target classes for modern drug discovery. The benzoxazole motif is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for the design of potent and selective enzyme inhibitors.

Recent studies have highlighted the potential of benzoxazole derivatives as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[3] These kinases play pivotal roles in tumor angiogenesis, proliferation, and metastasis.[4][5] This application note describes the use of a novel benzoxazole derivative, Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate (hereafter referred to as BZO-KIn-5 ), in the development of kinase inhibitors. We provide a comprehensive guide, from the underlying biological rationale to detailed experimental protocols for characterizing its inhibitory activity.

Scientific Rationale: Targeting Key Signaling Pathways in Oncology

BZO-KIn-5 is designed to target receptor tyrosine kinases (RTKs) that are often aberrantly activated in cancer. Based on the known activity of similar benzoxazole scaffolds, we hypothesize that BZO-KIn-5 will show inhibitory activity against kinases in the VEGFR and c-Met signaling pathways.

The VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[5][8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates BZO_KIn_5 BZO-KIn-5 BZO_KIn_5->VEGFR2 Inhibits Autophosphorylation PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG PKC PKC IP3_DAG->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes

Caption: VEGFR-2 signaling pathway and the point of inhibition by BZO-KIn-5.

The c-Met Signaling Pathway

The c-Met receptor, activated by its ligand Hepatocyte Growth Factor (HGF), is another key RTK implicated in cancer.[9] Aberrant c-Met signaling can drive tumor growth, invasion, and resistance to therapy.[4][10] The c-Met pathway activates downstream effectors such as the PI3K/Akt and MAPK/ERK pathways.[10]

cMet_Pathway HGF HGF cMet c-Met HGF->cMet Binds PI3K PI3K cMet->PI3K MAPK MAPK cMet->MAPK BZO_KIn_5 BZO-KIn-5 BZO_KIn_5->cMet Inhibits Autophosphorylation Akt Akt PI3K->Akt Cell_Response Proliferation, Survival, Invasion, Metastasis Akt->Cell_Response ERK ERK MAPK->ERK ERK->Cell_Response

Caption: c-Met signaling pathway and the proposed inhibition by BZO-KIn-5.

Experimental Workflow: From Biochemical Potency to Cellular Efficacy

The characterization of a novel kinase inhibitor like BZO-KIn-5 follows a structured workflow designed to assess its potency, selectivity, and cellular activity.

Experimental_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC50 for target kinases Selectivity_Profiling Kinase Selectivity Profiling (Kinome Panel Screen) Assess off-target effects Biochemical_Assay->Selectivity_Profiling Cellular_Assay Cell-Based Phosphorylation Assay (e.g., In-Cell Western) Confirm target engagement in cells Selectivity_Profiling->Cellular_Assay Proceed with potent & selective compounds Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Migration) Evaluate functional effects Cellular_Assay->Phenotypic_Assay

Caption: A typical workflow for the evaluation of a novel kinase inhibitor.

PART 1: Biochemical Potency and Selectivity

Protocol 1: Determination of IC50 using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[6][8] This assay is universal for virtually any kinase and is well-suited for determining the potency (IC50) of inhibitors.[11]

Expertise & Experience: The choice of a universal ADP detection assay like ADP-Glo™ for initial potency determination is strategic. It obviates the need for developing specific antibodies for each kinase, which is time-consuming and costly.[12] Furthermore, by measuring ADP, a direct product of the kinase reaction, the assay provides a robust and sensitive readout.[8] A critical parameter to control in this assay is the ATP concentration; it should be at or near the Km of the kinase for ATP to ensure that the measured IC50 values are comparable across different kinases and studies.[13]

Materials:

  • BZO-KIn-5 stock solution (e.g., 10 mM in 100% DMSO)

  • Recombinant human kinases (e.g., VEGFR-2, c-Met)

  • Kinase-specific peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase, typically containing Tris-HCl, MgCl2, DTT)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Dilution:

    • Prepare a serial dilution of BZO-KIn-5 in kinase reaction buffer. A common starting point is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM).

    • Include "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background) controls.

  • Kinase Reaction Setup (in a 384-well plate): [14]

    • To each well, add 2.5 µL of the diluted BZO-KIn-5 or control.

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution (at a final concentration equal to the Km of the kinase). The final reaction volume is 10 µL.

    • Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.[8]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of BZO-KIn-5 relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[15]

Data Presentation: Kinase Selectivity Profile

To assess the selectivity of BZO-KIn-5 , it should be screened against a panel of kinases.[1] The results are typically presented as a table of IC50 values or as a percentage of inhibition at a fixed concentration.

Kinase TargetFamilyBZO-KIn-5 IC50 (nM)Staurosporine IC50 (nM) (Control)
VEGFR-2 RTK25 5
c-Met RTK45 8
EGFRRTK>10,00010
PDGFRβRTK15012
CDK2CMGC>10,00020
PKAAGC>10,0007
ROCK1AGC5,20015

This is example data and does not reflect actual experimental results.

Trustworthiness: The inclusion of a non-selective control inhibitor like Staurosporine helps to validate the assay and provides a benchmark for the potency of the test compound. Screening against kinases from different families (e.g., RTK, CMGC, AGC) provides a broader understanding of the inhibitor's selectivity profile.[3]

PART 2: Cellular Target Engagement and Functional Effects

Rationale for Cellular Assays: While biochemical assays are essential for determining direct inhibitory potency, they do not account for factors such as cell permeability, off-target effects in a complex cellular environment, and competition with high intracellular ATP concentrations. Therefore, cell-based assays are a critical next step to validate the activity of an inhibitor.[9]

Protocol 2: In-Cell Western™ Assay for Target Phosphorylation

The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method performed in microplates that allows for the simultaneous detection of a phosphorylated protein and the total amount of that protein in whole cells. This provides a normalized measure of kinase inhibition.

Expertise & Experience: The ICW assay is a powerful tool for confirming that BZO-KIn-5 inhibits its intended target within a cellular context. A key aspect of this protocol is the simultaneous use of two primary antibodies: one specific for the phosphorylated form of the target (e.g., phospho-VEGFR-2) and another that recognizes the total protein, regardless of its phosphorylation state. This dual detection normalizes for variations in cell number per well, ensuring that any observed decrease in the phospho-signal is a direct result of kinase inhibition and not due to cytotoxicity.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) for VEGFR-2 studies, or a cancer cell line with high c-Met expression (e.g., A549).

  • Cell culture medium and supplements.

  • BZO-KIn-5

  • VEGF-A or HGF ligand.

  • Primary antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175) and Mouse anti-total VEGFR-2.

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.

  • Formaldehyde, Triton™ X-100, and blocking buffer.

  • 96-well clear-bottom plates.

  • An infrared imaging system (e.g., LI-COR® Odyssey®).

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and grow to ~80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

    • Pre-treat the cells with a serial dilution of BZO-KIn-5 for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A) for a short period (e.g., 10 minutes) to induce receptor phosphorylation.

  • Cell Fixation and Permeabilization: [5]

    • Immediately fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton™ X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Block non-specific binding with a suitable blocking buffer for 1.5 hours.

    • Incubate the cells with a cocktail of the two primary antibodies (anti-phospho-target and anti-total-target) overnight at 4°C.

    • Wash the cells and then incubate with the two corresponding infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the cells to remove unbound antibodies.

    • Scan the plate using an infrared imaging system at two different wavelengths (e.g., 700 nm for total protein and 800 nm for phosphorylated protein).

    • Quantify the fluorescence intensity in each channel for each well.

    • Calculate the ratio of the phospho-protein signal to the total protein signal.

    • Plot this ratio against the inhibitor concentration to determine the cellular IC50.

Troubleshooting and Scientific Integrity

Potential Issue Possible Cause Recommended Solution
High variability in biochemical assay Pipetting errors, improper mixing, temperature gradients across the plate.Calibrate pipettes, ensure thorough mixing, and use an incubator for consistent temperature.[13]
No inhibition observed Compound is inactive, compound has low solubility, incorrect assay conditions.Verify compound integrity, check solubility in assay buffer, and optimize enzyme/substrate concentrations.
Discrepancy between biochemical and cellular IC50 Poor cell permeability, high protein binding in serum, efflux by cellular pumps, high intracellular ATP concentration.This is a common and expected observation. It provides valuable information about the drug-like properties of the compound. Further experiments may be needed to investigate the cause.
High background in In-Cell Western Insufficient blocking, non-specific antibody binding, autofluorescence.Increase blocking time, titrate primary antibody concentration, and use appropriate controls.

Conclusion

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate (BZO-KIn-5 ) represents a promising scaffold for the development of novel kinase inhibitors. The protocols and workflows detailed in this application note provide a robust framework for its characterization, from initial biochemical potency and selectivity assessment to the confirmation of on-target activity in a cellular context. By following these methodologically sound and self-validating procedures, researchers can confidently evaluate the potential of BZO-KIn-5 and similar compounds as next-generation targeted therapeutics.

References

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657–3660. [Link]

  • Rockland Immunochemicals, Inc. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Al-Obeidi, F. A., et al. (2025, September 5). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • protocols.io. (2023, February 28). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

  • Fabian, M. A., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 130-136. [Link]

  • An, F., & Tolliday, N. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 2(4), 297-313. [Link]

  • Bio-Techne. (n.d.). Methods for Detecting Protein Phosphorylation. Retrieved from [Link]

  • Lo, Y. S., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i810-i818. [Link]

  • Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]

  • Wang, Z., et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 7, 259. [Link]

  • AbbVie Inc. (n.d.). c-MET. Retrieved from [Link]

Sources

Application Notes & Protocols for Antimicrobial Susceptibility Testing of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Pharmaceutical Development

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial activity.[1] Benzoxazoles represent a promising class of heterocyclic compounds, with a molecular scaffold found in various pharmacologically active agents.[2][3] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal properties, often attributed to their ability to inhibit crucial cellular processes like nucleic acid synthesis.[4][5]

This document provides a comprehensive guide for the initial in vitro evaluation of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate , a novel benzoxazole derivative. The primary objective is to determine its antimicrobial activity by establishing the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant and quality control bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[6][7]

We will detail standardized protocols based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a global leader in setting quality standards for medical laboratory testing.[6][8][9] The methodologies described herein—Broth Microdilution, Agar Dilution, and Disk Diffusion—are foundational techniques in antimicrobial drug discovery and are designed to ensure reproducibility, accuracy, and scientific validity.

Test Compound: Preparation and Handling

The physicochemical properties of a test compound are paramount to successful susceptibility testing. As Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is predicted to have low aqueous solubility, a strategic approach to solubilization is required to ensure accurate and reproducible results.

Rationale for Solvent Selection

Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and relatively low toxicity to most bacterial strains at final concentrations of ≤1% v/v.[10] It is crucial to validate that the selected solvent does not possess intrinsic antimicrobial activity at the concentration used in the assay. This is achieved by including a solvent toxicity control in every experiment.[10]

Protocol for Stock Solution Preparation
  • Weighing the Compound: Accurately weigh a precise amount of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate powder using an analytical balance.

  • Solubilization: Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution. For example, to achieve a 10 mg/mL (10,000 µg/mL) stock, dissolve 10 mg of the compound in 1 mL of DMSO.

  • Complete Dissolution: Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary, provided the compound's stability is not compromised.[10] Visually inspect the solution to confirm the absence of any precipitate.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

cluster_prep Compound Stock Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO (e.g., 10 mg/mL) weigh->dissolve ensure 3. Ensure Complete Solubilization (Vortex, Sonicate) dissolve->ensure store 4. Aliquot and Store (-20°C or -80°C) ensure->store

Caption: Workflow for preparing the primary stock solution.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique and a gold standard for determining the MIC of a novel antimicrobial agent.[11][12] It involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.

Causality Behind Methodological Choices
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its composition is well-defined and has minimal interference with the activity of most antimicrobial agents. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is controlled as it can significantly affect the activity of certain antibiotics.

  • Inoculum Density: A standardized inoculum, equivalent to a 0.5 McFarland standard, is critical. This turbidity standard corresponds to approximately 1.5 x 10⁸ CFU/mL, which is further diluted to achieve a final test concentration of 5 x 10⁵ CFU/mL in each well.[10] This precise density ensures that the results are consistent and not skewed by an over- or under-representation of the bacterial challenge.

  • Controls: The inclusion of multiple controls is essential for the self-validation of the experiment.[10] These include a sterility control, a growth control (no compound), a solvent toxicity control, and a positive control with a known antibiotic.

Materials and Reagents
Reagent/MaterialSpecification
Test Compound Stock10 mg/mL in 100% DMSO
Bacterial StrainsSee Table 1 for recommended QC strains
Growth MediumCation-Adjusted Mueller-Hinton Broth (CAMHB)
ConsumablesSterile 96-well, round-bottom microtiter plates; sterile reagent reservoirs
EquipmentMultichannel pipette, single-channel pipette, incubator (35°C ± 2°C)
Positive ControlCiprofloxacin or Gentamicin stock solution
Inoculum Preparation0.5 McFarland turbidity standard, sterile saline (0.85% NaCl)
Step-by-Step Protocol
  • Plate Preparation:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[13]

  • Compound Dilution:

    • Prepare an intermediate dilution of the stock solution in CAMHB. For example, to test a top concentration of 128 µg/mL, add 2.56 µL of the 10 mg/mL stock to 497.44 µL of CAMHB to get a 256 µg/mL working solution.

    • Add 100 µL of this 256 µg/mL working solution to the wells in column 1 of the microtiter plate.[13]

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times.[13]

    • Repeat this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (and solvent control if applicable). Column 12 will be the sterility control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[14]

    • Dilute this standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. [13]

    • The final volume in each test well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Reading the MIC:

    • Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

cluster_workflow Broth Microdilution Workflow prep_plate 1. Prepare Plate (100 µL CAMHB/well) serial_dilute 3. Serial Dilute Compound (Column 1 to 10) prep_plate->serial_dilute prep_inoculum 2. Prepare Inoculum (0.5 McFarland -> Dilute) inoculate 4. Inoculate Plate (100 µL inoculum/well) prep_inoculum->inoculate serial_dilute->inoculate incubate 5. Incubate (35°C, 16-20h) inoculate->incubate read_mic 6. Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Step-by-step workflow for the broth microdilution assay.

Plate Layout Example
1 2 3 4 5 6 7 8 9 10 11 12
A 12864321684210.50.25GCSC
B 12864321684210.50.25GCSC
... ....................................

Concentrations in µg/mL. GC = Growth Control, SC = Sterility Control.

Alternative Susceptibility Testing Methods

While broth microdilution is the preferred quantitative method, agar dilution and disk diffusion serve as valuable complementary assays.

Agar Dilution

This method involves incorporating the antimicrobial agent directly into the agar medium.[16] It is particularly useful for testing multiple isolates simultaneously.

Protocol Outline:

  • Prepare a series of molten Mueller-Hinton Agar (MHA) tubes.

  • Add calculated volumes of the test compound stock solution to each tube to achieve the desired final concentrations.

  • Pour the agar into sterile petri dishes and allow them to solidify.[16]

  • Prepare the bacterial inoculum as described for broth microdilution (0.5 McFarland standard).

  • Spot a defined volume (e.g., 10 µL) of each bacterial suspension onto the surface of the agar plates, including a compound-free control plate.

  • Incubate for 16-20 hours at 35°C.

  • The MIC is the lowest concentration of the compound that completely inhibits bacterial growth on the agar surface.[16]

Disk Diffusion (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method that assesses the growth-inhibitory activity of a compound.[17] A zone of inhibition around a compound-impregnated disk corresponds to the susceptibility of the organism.

Protocol Outline:

  • Prepare sterile filter paper disks (6 mm diameter).

  • Impregnate the disks with a known amount of the test compound solution and allow them to dry completely. A solvent-only disk must be prepared as a control.

  • Prepare a lawn of bacteria by evenly swabbing a standardized inoculum (0.5 McFarland) over the entire surface of a MHA plate.[18]

  • Aseptically place the impregnated disks onto the agar surface.[19]

  • Incubate for 16-20 hours at 35°C.

  • Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters.[18] A larger zone diameter generally indicates greater inhibitory activity.

Quality Control and Data Interpretation

Rigorous quality control (QC) is the cornerstone of reliable antimicrobial susceptibility testing.[20] Using standard reference strains ensures the consistency and accuracy of the testing method.[21]

Recommended Quality Control Strains
Strain NameATCC NumberGram StatusRationale for Inclusion
Escherichia coli25922NegativeStandard QC strain for Gram-negative bacteria.[22]
Staphylococcus aureus29213PositiveStandard QC strain for Gram-positive bacteria.[21]
Pseudomonas aeruginosa27853NegativeRepresents a challenging non-fermenting Gram-negative pathogen.[22]
Enterococcus faecalis29212PositiveImportant Gram-positive clinical isolate.
Interpreting the Results
  • MIC Value: The MIC is reported as the specific concentration of the final well in the dilution series with no visible growth.[23] It is a measure of the compound's potency. Important: The MIC value of one compound cannot be directly compared to the MIC of another without established clinical breakpoints, which do not exist for novel compounds.[6]

  • Controls Validation:

    • Sterility Control (Well 12): Must remain clear (no growth). If turbid, the experiment is void due to contamination.

    • Growth Control (Well 11): Must show robust turbidity. If clear, the bacteria failed to grow, and the test is invalid.

    • Solvent Control: Must show growth comparable to the growth control. Inhibition indicates solvent toxicity at the tested concentration.

    • Positive Control: The MIC for the known antibiotic against the QC strain must fall within the acceptable range published by CLSI.[8] This validates the entire test system.

Conclusion

This document outlines a robust, multi-faceted approach to determining the in vitro antimicrobial susceptibility of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate. By adhering to these standardized protocols, researchers can generate reliable and reproducible data, forming a solid foundation for further preclinical development. The broth microdilution assay, supported by rigorous quality control measures, provides the quantitative MIC data essential for evaluating the potential of this novel benzoxazole derivative as a future antimicrobial agent.

References

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • The Antimicrobial Resistance Network. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method [Video]. YouTube. Retrieved from [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Retrieved from [Link]

  • Tyagi, P., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Retrieved from [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Retrieved from [Link]

  • Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Lee, H., et al. (2021). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Hayashi, Y., et al. (2023). A simple method for evaluating the antimicrobial capacity of insoluble powdered inorganic materials. Studies in Science and Technology. Retrieved from [Link]

  • Bentham Science Publishers. (2022, August 1). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from [Link]

  • de Medeiros, A. C. S., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Retrieved from [Link]

  • CHAIN. (2016, October 1). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • Dr.Oracle. (2025, July 31). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Retrieved from [Link]

  • Culture Collections. (n.d.). Control strains. Retrieved from [Link]

  • Microbiology in Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Agar Dilution Susceptibility Testing. Retrieved from [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Applied Microbiology. Retrieved from [Link]

  • Leibniz Institute DSMZ. (n.d.). Quality Control Strains. Retrieved from [Link]

  • Temiz-Arpaci, Ö., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure. Retrieved from [Link]

  • ResearchGate. (2015, January 20). How could we test antimicrobial activity of materials which they are insoluble in water?. Retrieved from [Link]

  • Nature. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • MDPI. (n.d.). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

Sources

Application Notes & Protocols: Interrogating the Bioactivity of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold as a Foundation for Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzoxazole moiety is a prominent member of this class.[1] This heterocyclic system, comprising a fused benzene and oxazole ring, is a cornerstone in numerous natural products and synthetic compounds, demonstrating a remarkable breadth of biological activities.[1][2] The scientific literature extensively documents the potential of benzoxazole derivatives as anticancer, anti-inflammatory, antimicrobial, and analgesic agents.[3][4][5]

This guide focuses on Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate , a specific derivative whose biological profile is not yet extensively characterized. However, its core benzoxazole structure provides a strong rationale for systematic investigation. The purpose of these application notes is not to report existing data, but to provide researchers, scientists, and drug development professionals with the strategic framework and detailed protocols necessary to elucidate the compound's potential efficacy and mechanism of action using robust, validated cell-based assays.

We will proceed from foundational screening assays to more complex, mechanism-focused investigations, explaining the scientific causality behind each experimental choice. This approach ensures that the data generated is not only accurate but also contextually meaningful, paving the way for informed decisions in the drug discovery pipeline.

Compound Profile & Handling

Compound Attribute Details
IUPAC Name Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate
Core Scaffold Benzoxazole
Known Derivatives The carboxylic acid form, 7-Methoxy-2-methyl-1,3-benzoxazole-5-carboxylic acid, is commercially available.[6]
Predicted Activities Based on the benzoxazole core, potential activities include antiproliferative, anti-inflammatory, and specific enzyme/receptor inhibition.[1][2][7]
Solubility Expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol. Aqueous solubility is likely low.
Stock Solution Prep. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
Working Dilutions Serially dilute the DMSO stock in complete cell culture medium for experiments. Ensure the final DMSO concentration in the assay is non-toxic to the cells (typically ≤0.5%).

Guiding Philosophy: Designing Self-Validating Assay Systems

A successful cell-based assay is more than a series of steps; it is a self-validating system designed to produce reliable and interpretable results.[8][9] Before initiating any protocol, consider the foundational principles of assay design and validation.[10][11][12]

Key Assay Design Considerations
  • Target Selection: Are you assessing a general phenotype (e.g., cell death) or a specific molecular event (e.g., kinase inhibition)? The answer dictates the assay choice.

  • Cell Line Selection: The chosen cell line must be relevant to the biological question. For cancer studies, use a well-characterized cancer cell line (e.g., HCT-116, A549, MCF-7).[4] For inflammation, an immune cell line like RAW 264.7 is appropriate.

  • Assay Window & Controls: The difference between the signal of the positive and negative controls (the assay window) must be large enough to detect meaningful changes. Every plate must include:

    • Negative/Vehicle Control: Cells treated with the same concentration of DMSO as the test compound. This establishes the baseline response.

    • Positive Control: A known compound that induces the expected effect (e.g., Staurosporine for apoptosis, LPS for inflammation). This confirms the assay is working correctly.

    • Untreated Control: Cells in medium alone, to ensure the vehicle (DMSO) has no effect.

Below is a logical workflow for characterizing a novel compound like Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Phenotypic & Mechanistic Assays cluster_2 Phase 3: Target Deconvolution A Cytotoxicity/Antiproliferative Assay (e.g., MTT, CellTox™ Green) B Determine IC50/CC50 (Concentration for 50% Inhibition/Cytotoxicity) A->B Primary endpoint C Anti-Inflammatory Assay (LPS-stimulated RAW 264.7) B->C If non-cytotoxic or potent, proceed with relevant concentrations D Reporter Gene Assay (e.g., NF-κB Luciferase) B->D E Measure NO, Cytokines (e.g., TNF-α, IL-6) C->E F Quantify Pathway Inhibition D->F G Advanced Assays (e.g., Kinase Profiling, Caspase Assays) E->G Investigate upstream targets F->G

Figure 1. A phased experimental workflow for characterizing a novel benzoxazole derivative.

Application Note 1: Assessing General Cytotoxicity and Antiproliferative Effects

Scientific Rationale: The first essential step in evaluating any new compound is to determine its effect on cell viability and proliferation.[13] Many benzoxazole derivatives exhibit potent anticancer activity, making this a primary line of investigation.[2][4][14] We will use the MTT assay, a colorimetric method that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[15]

Protocol 1: MTT Cell Viability Assay

Materials:

  • Human colorectal carcinoma cell line (e.g., HCT-116)[14]

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS, 1% Penicillin-Streptomycin)

  • Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate (Compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Cell culture grade)

  • Positive control: 5-Fluorouracil or Staurosporine

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count HCT-116 cells.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.[16]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentration series of the compound in complete medium from your DMSO stock. For an initial screen, a wide range is recommended (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Prepare 2X vehicle (e.g., 0.4% DMSO) and positive controls.

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate 2X treatment solution to each well. (Alternatively, add 100 µL of 2X treatment directly to the 100 µL of medium already in the wells).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in living cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of 100% DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[15] Use 630 nm as a reference wavelength if desired.

Data Analysis:

  • Subtract the average absorbance of blank wells (medium + MTT + DMSO only) from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Example Data Table
Compound Conc. (µM) Absorbance (570 nm) Corrected Absorbance % Viability Calculated IC₅₀ (µM)
0 (Vehicle)1.2541.234100%\multirow{6}{*}{22.5}
11.1981.17895.5%
100.9520.93275.5%
250.5880.56846.0%
500.2310.21117.1%
1000.1150.0957.7%
Blank0.020--

Application Note 2: Screening for Anti-Inflammatory Activity

Scientific Rationale: Chronic inflammation is implicated in numerous diseases, and many benzoxazole derivatives have shown promise as anti-inflammatory agents.[3] A standard and robust method to screen for anti-inflammatory potential is to use murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[17][18] LPS activates the NF-κB signaling pathway, leading to the production of inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[19] This assay measures the ability of our compound to inhibit NO production using the Griess reagent.

G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates iNOS_Gene iNOS Gene Nucleus->iNOS_Gene Binds & Activates Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates NO Nitric Oxide (NO) iNOS_Protein->NO Produces Compound Benzoxazole Compound Compound->IKK Potential Inhibition? Compound->NFkB Potential Inhibition?

Figure 2. Simplified NF-κB signaling pathway leading to nitric oxide (NO) production.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Cells

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Compound (Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate)

  • Positive control: Dexamethasone or Indomethacin[18]

  • Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of complete medium in a 96-well plate.[18]

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment:

    • Prepare serial dilutions of the compound in complete medium. Use concentrations determined to be non-toxic from Protocol 1.

    • Add the compound solutions to the wells and incubate for 1-2 hours.[18] Include vehicle and positive controls.

  • LPS Stimulation:

    • Add LPS to all wells (except the "no LPS" control) to a final concentration of 500 ng/mL.[18]

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Prepare a nitrite standard curve (0-100 µM) using Sodium Nitrite in culture medium.

    • Carefully transfer 50-100 µL of supernatant from each well of the cell plate to a new 96-well plate.

    • Add an equal volume of Griess Reagent to each well containing supernatant and standards.

    • Incubate for 15-20 minutes at room temperature in the dark.[17] A magenta color will develop.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.[18]

Data Analysis:

  • Calculate the nitrite concentration in each sample using the linear regression equation from the NaNO₂ standard curve.

  • Calculate the percentage of NO inhibition:

    • % Inhibition = 100 - [((NO_LPS+Cmpd - NO_Unstim) / (NO_LPS - NO_Unstim)) * 100]

  • Plot % Inhibition vs. compound concentration to determine the IC₅₀.

  • Self-Validation Check: A parallel plate should be run and tested for cytotoxicity under the same conditions (using MTT or another viability assay) to ensure that the observed decrease in NO is due to anti-inflammatory activity and not simply cell death.

Application Note 3: Investigating Mechanism of Action with a Reporter Gene Assay

Scientific Rationale: If the compound shows anti-inflammatory activity, the next logical step is to investigate how it works. Since the NF-κB pathway is central to LPS-induced inflammation, a reporter gene assay is an elegant tool to determine if the compound inhibits this specific pathway.[20] In this assay, cells are engineered to express a reporter gene (like firefly luciferase) under the control of a promoter containing NF-κB response elements.[21] When NF-κB is activated, it drives the expression of luciferase, producing a measurable light signal. A decrease in this signal in the presence of the compound indicates pathway inhibition.

Protocol 3: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T or similar easily transfectable cell line

  • NF-κB Luciferase Reporter Vector (containing multiple NF-κB response elements driving luciferase expression)

  • Control Reporter Vector (e.g., Renilla luciferase driven by a constitutive promoter, for normalization)

  • Transfection Reagent (e.g., Lipofectamine® 3000)

  • Stimulant: TNF-α or LPS

  • Compound

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, opaque plates (for luminescence)

  • Luminometer

Procedure:

  • Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB firefly luciferase vector and the control Renilla luciferase vector according to the transfection reagent manufacturer's protocol.[22]

    • Incubate for 24 hours to allow for reporter gene expression.

  • Treatment and Stimulation:

    • Treat the cells with the compound (at non-toxic concentrations) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle controls.

  • Cell Lysis:

    • Wash the cells once with PBS.

    • Add passive lysis buffer to each well and incubate according to the assay system's protocol to release the luciferase enzymes.[23]

  • Luminescence Measurement:

    • Add the Luciferase Assay Reagent II (LAR II) to the lysate to measure firefly luciferase activity (the NF-κB-driven signal).

    • Immediately after, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity (the normalization control).[23]

    • Read both signals sequentially in a luminometer.

G A Seed Cells in 96-well plate B Co-transfect with NF-κB-Luc & Renilla-Luc plasmids A->B C Incubate 24h B->C D Pre-treat with Compound or Vehicle (1-2h) C->D E Stimulate with TNF-α or LPS (6-8h) D->E F Lyse Cells E->F G Measure Firefly Luminescence (NF-κB Activity) F->G H Measure Renilla Luminescence (Normalization) G->H I Calculate Normalized Response & % Inhibition H->I

Figure 3. Experimental workflow for a dual-luciferase reporter gene assay.

Data Analysis:

  • Normalize: For each well, divide the firefly luminescence value by the Renilla luminescence value to get the Relative Light Units (RLU). This corrects for variations in cell number and transfection efficiency.

  • Calculate Fold Induction: Divide the RLU of stimulated samples by the RLU of unstimulated samples.

  • Calculate % Inhibition:

    • % Inhibition = 100 - [((RLU_Stim+Cmpd - RLU_Unstim) / (RLU_Stim - RLU_Unstim)) * 100]

  • Plot % Inhibition vs. compound concentration to determine the IC₅₀ for pathway-specific inhibition.

Conclusion

The protocols outlined in this guide provide a systematic, multi-phased approach to characterizing the biological activity of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate. By starting with broad cytotoxic screening and progressing to specific, mechanism-of-action studies such as anti-inflammatory and reporter assays, researchers can efficiently build a comprehensive profile of this novel compound. The emphasis on appropriate controls and self-validating experimental design is paramount to ensuring the integrity and reproducibility of the findings. The rich history of the benzoxazole scaffold suggests that such systematic investigations are a worthwhile endeavor, potentially uncovering new lead compounds for further therapeutic development.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. [Link]

  • Poirot, A., Saffon-Merceron, N., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1078–1081. [Link]

  • Worzella, T., & Niles, A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. (n.d.). Vipergen. [Link]

  • Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2139. [Link]

  • Guidelines for anti-inflammatory assays in RAW264.7 cells. (2021). Food Science and Human Wellness. [Link]

  • Poirot, A., Saffon-Merceron, N., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. [Link]

  • Little, T. A. (2020). Assay Development and Method Validation Essentials. BioPharm International. [Link]

  • Basile, L., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Medicinal Research Reviews. [Link]

  • Balasubramanian, N., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Science OA. [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. [Link]

  • Giuliano, K. A., et al. (2009). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Assay and Drug Development Technologies. [Link]

  • Anti-Inflammatory Assay. (2021). Bio-protocol. [Link]

  • 7-Methoxy-2-methyl-1,3-benzoxazole-5-carboxylic acid 1g. (n.d.). Dana Bioscience. [Link]

  • Cignal Reporter Assay Handbook. (n.d.). QIAGEN. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Buttacavoli, M., et al. (2018). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 23(11), 2849. [Link]

  • Kourkouli, A., et al. (2024). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. Chemistry – A European Journal. [Link]

  • Little, T. A. (n.d.). QbD Approach to Assay Development and Method Validation. Thomas A. Little Consulting. [Link]

  • What are the Steps of a Reporter Gene Assay?. (n.d.). Indigo Biosciences. [Link]

  • Wangchuk, P., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(23), 8295. [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. [Link]

  • Benzoxazoles – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Holla, B. S., et al. (2003). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Bioorganic & Medicinal Chemistry, 11(10), 2235-2242. [Link]

  • Alvi, A. M., et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Cureus. [Link]

  • Gene reporter assays. (2024). BMG LABTECH. [Link]

  • El-Sayed, M. T., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235–2250. [Link]

  • Principles and Methods of Validation of Diagnostic Assays for Infectious Diseases. (2009). World Organisation for Animal Health (OIE). [Link]

  • Abdul Manan, N. S., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1146–1149. [Link]

  • Assay Validation Guidelines. (n.d.). Ofni Systems. [Link]

  • Tan, Y. L., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Chemistry & Biodiversity, 18(11), e2100511. [Link]

  • Designing a Reporter Construct for Analyzing Gene Regulation. (2019). Promega Connections. [Link]

  • Zhang, H., et al. (2024). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. Organic Letters. [Link]

  • Al-Ostath, A., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Scientific Reports, 14(1), 256. [Link]

  • Defining the Process of Assay Development and Validation. (n.d.). InfinixBio. [Link]

Sources

Application Notes and Protocols for the Characterization of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The benzoxazole core is a privileged scaffold found in numerous pharmacologically active agents.[2] The precise substitution pattern of this molecule—featuring a methyl ester, a methoxy group, and a methyl group on the benzoxazole framework—imparts specific physicochemical properties that are critical to its function and application.

Accurate and comprehensive characterization is a non-negotiable prerequisite for any downstream application, be it in drug development, quality control, or materials research. Establishing the identity, purity, and structure of the compound ensures data reliability, reproducibility, and compliance with regulatory standards. This document provides a detailed guide to the essential analytical techniques required for the thorough characterization of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the chosen methodologies.

The analytical workflow is designed to provide orthogonal data points, creating a self-validating system for structural confirmation and purity assessment. We will proceed from techniques that confirm molecular identity (Mass Spectrometry and NMR Spectroscopy) to those that assess purity (High-Performance Liquid Chromatography) and confirm functional groups (Infrared Spectroscopy), culminating with an analysis of its electronic properties (UV-Vis Spectroscopy).

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is paramount for interpreting analytical data.

Structure:

Caption: Molecular Structure of the target compound.

Table 1: Predicted Physicochemical Properties

Property Value Source
Molecular Formula C₁₂H₁₁NO₄ -
Molecular Weight 233.22 g/mol PubChem
XLogP3 2.3 PubChem
Hydrogen Bond Donors 0 PubChem

| Hydrogen Bond Acceptors | 4 | PubChem |

Analytical Workflow Overview

A multi-technique approach is essential for unambiguous characterization. Each technique provides a unique piece of the structural puzzle. The interplay between these techniques forms the basis of a robust and self-validating analytical strategy.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Characterization Suite cluster_result Final Dossier Synthesis Synthesized Product MS Mass Spectrometry (Identity & MW) Synthesis->MS Sample NMR NMR Spectroscopy (Structural Elucidation) Synthesis->NMR Sample HPLC HPLC (Purity & Quantification) Synthesis->HPLC Sample FTIR FT-IR Spectroscopy (Functional Groups) Synthesis->FTIR Sample UVVis UV-Vis Spectroscopy (Electronic Properties) Synthesis->UVVis Sample Report Certificate of Analysis (Identity, Purity, Structure) MS->Report NMR->Report HPLC->Report FTIR->Report UVVis->Report

Caption: A comprehensive analytical workflow for compound characterization.

Mass Spectrometry (MS) for Molecular Weight Confirmation

4.1 Scientific Rationale Mass spectrometry is the cornerstone of molecular identification. It provides a direct measurement of the molecular weight of the analyte, offering the most definitive initial confirmation that the correct compound has been synthesized. Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which typically preserves the molecular ion.

4.2 Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile to create a ~100 µg/mL stock solution. Further dilute to 1-10 µg/mL with the initial mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI (+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.0 - 2.0 Bar

    • Drying Gas (N₂): 4.0 - 8.0 L/min

    • Drying Gas Temperature: 180 - 220 °C

    • Mass Range: m/z 50 - 500

  • Data Acquisition: Acquire data in full scan mode. The primary ion expected is the protonated molecule [M+H]⁺.

4.3 Expected Data and Interpretation The primary goal is to observe the protonated molecular ion [M+H]⁺. For C₁₂H₁₁NO₄, the expected monoisotopic mass is 233.0688. Therefore, the high-resolution mass spectrum should exhibit a prominent peak at m/z 234.0761.

Table 2: Expected Major Ions in ESI-MS

Ion Species Formula Calculated m/z
[M+H]⁺ [C₁₂H₁₂NO₄]⁺ 234.0761

| [M+Na]⁺ | [C₁₂H₁₁NO₄Na]⁺ | 256.0580 |

The fragmentation pattern can also provide structural information. Benzoxazole rings may undergo cleavage, and the ester and methoxy groups can be lost as neutral molecules.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

5.1 Scientific Rationale NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[5] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework. For a molecule with multiple aromatic protons and substituent groups like this one, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are often invaluable for definitive assignments.

5.2 Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.[6]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: ~240 ppm.

    • Number of Scans: 512-1024 (or more, as needed for signal-to-noise).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.[6]

5.3 Expected Spectral Data The substitution pattern dictates the expected chemical shifts and coupling constants. The aromatic protons on the benzoxazole ring typically appear between δ 7.0 and 8.5 ppm.[5]

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Protons Multiplicity Approx. δ (ppm) Rationale
H-4 d ~7.8-8.0 Deshielded by adjacent ester group.
H-6 d ~7.1-7.3 Ortho to methoxy group.
-COOCH₃ s ~3.9-4.0 Methyl ester protons.
-OCH₃ s ~3.9-4.1 Methoxy group protons.[2]

| C2-CH₃ | s | ~2.5-2.7 | Methyl group on oxazole ring.[5] |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Atom Approx. δ (ppm) Rationale
C=O (ester) 165-170 Carbonyl carbon.[6]
C2 (oxazole) 160-165 Carbon attached to N and O.
C7a, C3a 140-155 Bridgehead carbons.
Aromatic C-H 105-130 Aromatic carbons.
-COOCH₃ 51-53 Methyl ester carbon.
-OCH₃ 55-57 Methoxy carbon.

| C2-CH₃ | 14-16 | Methyl carbon on oxazole ring. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

6.1 Scientific Rationale HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and other high-purity chemicals.[7] A reversed-phase (RP-HPLC) method using a C18 column is well-suited for this moderately polar molecule. By developing a stability-indicating method, one can separate the main compound from any impurities, starting materials, or degradation products.[8]

6.2 Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm (or scan with a Diode Array Detector).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. The limit of detection (LOD) and quantification (LOQ) should be determined as per ICH guidelines.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

7.1 Scientific Rationale FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] Each functional group absorbs infrared radiation at a characteristic frequency. This technique serves as an excellent orthogonal method to confirm the presence of key structural motifs suggested by NMR and MS.

7.2 Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is required.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan (with a clean ATR crystal) before the sample scan. The instrument software will automatically ratio the sample spectrum to the background.

7.3 Expected Spectral Data The spectrum should display characteristic absorption bands corresponding to the functional groups within the molecule.

Table 5: Characteristic FT-IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C=O (Ester) Stretch 1710 - 1730
C=N (Oxazole) Stretch 1630 - 1660
C-O-C (Ether & Ester) Stretch 1250 - 1300 (Aryl-O) & 1050-1150
Aromatic C=C Stretch 1450 - 1600
Aromatic C-H Stretch 3000 - 3100

| Aliphatic C-H (CH₃) | Stretch | 2850 - 2960[11] |

UV-Vis Spectroscopy

8.1 Scientific Rationale UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[12] Aromatic and conjugated systems, such as the benzoxazole core, exhibit characteristic absorption maxima (λ_max). The position and intensity of these absorptions are sensitive to the substitution pattern and the solvent environment.[13]

8.2 Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a UV-transparent solvent such as ethanol or acetonitrile.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Scan Range: 200 - 400 nm.

    • Blank: Use the same solvent as used for the sample.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

8.3 Expected Data Benzoxazole derivatives typically show strong absorptions in the UV region. The presence of the methoxy and carboxylate groups, which are auxochromes, is expected to influence the λ_max. Expect strong absorption bands between 230-320 nm, corresponding to π→π* transitions within the aromatic system.[14]

Conclusion

The application of this multi-technique analytical workflow provides a comprehensive and robust characterization of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate. By integrating data from MS, NMR, HPLC, FT-IR, and UV-Vis, researchers can confidently establish the compound's identity, structure, and purity. This rigorous analytical dossier is fundamental for advancing the compound into further research and development stages, ensuring scientific integrity and reproducibility.

References

  • Poirot, A., Saffon-Merceron, N., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E77, 1078–1081. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids and Benzoxazoles. Available at: [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2009). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. ResearchGate. Available at: [Link]

  • Chauhan, B., et al. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 14(4), 1789-1794. Available at: [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-352. Available at: [Link]

  • MDPI. (2023). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Journal of Food and Drug Analysis. (2017). Development and validation of an HPLC method for the purity assay of BZM. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139040375. Retrieved January 28, 2026, from [Link].

  • Singh, N., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Available at: [Link]

  • Vrobel, R., et al. (2022). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 27(15), 4995. Available at: [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

  • Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 143-153. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.

I. Synthesis Overview: The Phillips Condensation

The synthesis of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate typically proceeds via the Phillips condensation reaction. This involves the reaction of an ortho-aminophenol with a carboxylic acid or its derivative, in this case, acetic acid or a related reagent, under acidic conditions. The reaction is a cornerstone in the formation of the benzoxazole ring system, a prevalent scaffold in medicinal chemistry.[1][2]

Reaction Scheme

Reaction_Scheme reactant1 Methyl 3-amino-4-hydroxy-5-methoxybenzoate conditions Heat (Reflux) Acid Catalyst (e.g., p-TsOH) reactant1->conditions reactant2 Acetic Anhydride reactant2->conditions product Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate conditions->product Cyclization

Caption: General reaction scheme for the synthesis.

II. Troubleshooting Guide: Enhancing Your Yield

This section addresses common issues encountered during the synthesis and provides actionable solutions to improve your experimental outcomes.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields can often be attributed to several critical parameters in the Phillips condensation. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • o-Aminophenol Derivative: The starting aminophenol (Methyl 3-amino-4-hydroxy-5-methoxybenzoate) is susceptible to oxidation, which can lead to colored impurities and reduced yield. Ensure it is pure and, if necessary, recrystallize or purify by column chromatography before use. Store it under an inert atmosphere (nitrogen or argon) and away from light.

    • Acetic Anhydride/Acid: Use freshly opened or distilled acetic anhydride. Over time, it can hydrolyze to acetic acid, which is less reactive in this context. Ensure your acid catalyst is of high purity and anhydrous.

  • Reaction Conditions:

    • Temperature and Time: The reaction typically requires heating to drive the cyclization and dehydration steps.[3] A common issue is insufficient heating or reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature. However, excessive heat can lead to decomposition and the formation of tar-like byproducts.

    • Solvent: While some syntheses are performed neat, the choice of a high-boiling point, inert solvent like toluene or xylene can be beneficial.[3] These solvents allow for azeotropic removal of water, which is a byproduct of the cyclization and can inhibit the reaction. A Dean-Stark apparatus is highly recommended for this purpose.[3]

  • Catalyst:

    • Type and Loading: While the reaction can proceed with acetic acid alone, the addition of a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid can significantly accelerate the reaction.[3][4] The optimal catalyst loading should be determined empirically, typically ranging from 5 to 20 mol%.[5]

ParameterRecommendationRationale
o-Aminophenol Purity >98%Impurities can interfere with the reaction and complicate purification.
Acetic Anhydride Freshly opened/distilledHydrolysis to acetic acid reduces reactivity.
Reaction Temperature 110-140 °C (Toluene/Xylene)Ensures sufficient energy for cyclization and dehydration.
Water Removal Use of Dean-Stark trapDrives the equilibrium towards product formation.
Catalyst p-TsOH (5-10 mol%)Accelerates the rate-limiting cyclization step.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The primary side reactions in this synthesis often involve incomplete cyclization or undesired acetylation.

  • Incomplete Cyclization: The intermediate N-acylated aminophenol may fail to cyclize completely, especially if the reaction conditions are not optimal (e.g., insufficient heat or catalyst). This can be identified by spectroscopic methods (NMR, MS). To mitigate this, ensure efficient water removal and consider a stronger acid catalyst.

  • O-Acetylation: The phenolic hydroxyl group can be acetylated by acetic anhydride, forming an ester. While this is often a reversible process, it can consume the starting material and reduce the yield of the desired benzoxazole. Using a slight excess of the aminophenol or carefully controlling the stoichiometry of the acetic anhydride can help minimize this.

  • Polymerization/Decomposition: At excessively high temperatures or with prolonged reaction times, the starting materials and product can decompose, leading to the formation of dark, tarry substances that are difficult to remove. Careful temperature control and reaction monitoring are crucial.

Side_Reactions Start Starting Materials (Aminophenol + Acetic Anhydride) Intermediate N-acylated Intermediate Start->Intermediate N-Acetylation SideProduct2 O-Acetylated Byproduct Start->SideProduct2 O-Acetylation SideProduct3 Polymerization/Tar Start->SideProduct3 Excessive Heat DesiredProduct Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate DesiredProduct->SideProduct3 Excessive Heat Intermediate->DesiredProduct Cyclization (Dehydration) SideProduct1 Incomplete Cyclization Product Intermediate->SideProduct1 Insufficient Heat/Catalyst Intermediate->SideProduct3 Excessive Heat

Caption: Potential side reactions in the synthesis.

Q3: What is the best method for purifying the crude product?

A3: Purification is critical to obtaining a high-purity final product. A multi-step approach is often most effective.[5]

  • Aqueous Workup: After cooling the reaction mixture, it is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted acetic acid. This is followed by a wash with brine to remove residual water.

  • Crystallization: This is a highly effective method for purifying the product.[5] The crude solid obtained after the workup can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative.[6] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from closely related impurities.[5]

III. Frequently Asked Questions (FAQs)

Q: Can I use acetic acid instead of acetic anhydride?

A: While acetic acid can be used, acetic anhydride is generally more effective as it also acts as a dehydrating agent, helping to drive the reaction to completion. If using acetic acid, azeotropic removal of water is even more critical.

Q: Is an inert atmosphere necessary for this reaction?

A: While not always strictly required, using an inert atmosphere of nitrogen or argon is good practice, especially when working with easily oxidizable aminophenols. This can help to prevent the formation of colored impurities and improve the overall yield and purity of the product.

Q: How can I confirm the identity and purity of my final product?

A: Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

IV. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization for your specific setup and reagents may be necessary.

Materials:

  • Methyl 3-amino-4-hydroxy-5-methoxybenzoate (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add Methyl 3-amino-4-hydroxy-5-methoxybenzoate and toluene.

  • Add p-toluenesulfonic acid monohydrate and acetic anhydride to the suspension.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Experimental_Workflow Step1 1. Charge Reactants & Solvent (Aminophenol, p-TsOH, Toluene) Step2 2. Add Acetic Anhydride Step1->Step2 Step3 3. Heat to Reflux with Dean-Stark (Monitor by TLC) Step2->Step3 Step4 4. Cool to Room Temperature Step3->Step4 Step5 5. Aqueous Workup (EtOAc, NaHCO3, Brine) Step4->Step5 Step6 6. Dry and Concentrate Step5->Step6 Step7 7. Purify (Crystallization or Chromatography) Step6->Step7 Step8 8. Characterize (NMR, MS, HPLC, MP) Step7->Step8

Caption: Step-by-step experimental workflow.

V. References

  • CN104876877A - Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester - Google Patents. Available at:

  • Benzoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents. Available at:

  • US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents. Available at:

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. Available at: [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - ResearchGate. Available at: [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC - NIH. Available at: [Link]

  • WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2 - Google Patents. Available at:

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed Central. Available at: [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC - NIH. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. Available at: [Link]

  • Methods for the synthesis of benzoxazole using acids and their derivatives - ResearchGate. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. Available at: [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. Wiley Online Library. Available at: [Link]

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents. Available at: A/en)

Sources

Technical Support Center: Optimizing Column Chromatography for Benzoxazole Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the column chromatographic separation of benzoxazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges in isomer separation. Here, we synthesize technical accuracy with field-proven experience to empower you with the expertise to troubleshoot and refine your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating benzoxazole isomers using column chromatography?

Separating benzoxazole isomers is challenging due to their similar physicochemical properties. Isomers often have nearly identical molecular weights and polarities, leading to very close retention times on a chromatographic column. The primary difficulties include achieving baseline resolution between positional isomers (e.g., ortho, meta, para substitutions), diastereomers, and enantiomers, which may exhibit only subtle differences in their interaction with the stationary phase.[1]

Q2: How do I select the appropriate stationary phase for separating my benzoxazole isomers?

The choice of stationary phase is critical and depends on the nature of the isomers you are trying to separate.[2]

  • For positional isomers: Columns that offer alternative selectivities to standard C18 phases are often necessary. Phenyl and pentafluorophenyl (PFP) columns are excellent choices as they provide π-π interactions, dipole-dipole interactions, and shape selectivity, which can effectively differentiate between isomers based on the position of substituents on the benzoxazole core.[1][3]

  • For diastereomers: Standard reversed-phase (C18, C8) or normal-phase (silica, diol) columns can often separate diastereomers, as they have different physical properties. Polar-embedded phases, such as amide columns, can also offer unique selectivity for these separations.[3]

  • For enantiomers: Chiral stationary phases (CSPs) are required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds, including benzoxazoles.[4][5] The choice of a specific chiral column often requires screening several different phases to find the optimal one for your specific analytes.[5][6]

Q3: What is the role of the mobile phase in optimizing the separation of benzoxazole isomers?

The mobile phase composition directly influences the retention and selectivity of the separation. In normal-phase chromatography, a less polar mobile phase (e.g., hexane/ethyl acetate) will increase retention on a polar stationary phase like silica. Conversely, in reversed-phase chromatography, a more polar mobile phase (e.g., water/acetonitrile) will increase retention on a nonpolar stationary phase like C18. For isomer separation, subtle changes in the mobile phase composition, such as using different organic modifiers (e.g., methanol vs. acetonitrile) or adding small amounts of additives (e.g., trifluoroacetic acid for basic analytes), can significantly impact selectivity.[7]

Q4: When should I consider using gradient elution versus isocratic elution?

  • Isocratic elution (constant mobile phase composition) is simpler and often sufficient for separating isomers that are closely related and elute near each other. It is preferred for method robustness and transferability.

  • Gradient elution (variable mobile phase composition) is beneficial when your sample contains isomers with a wider range of polarities or when you need to elute strongly retained impurities after your target isomers have eluted. A shallow gradient around the elution point of your isomers can significantly improve resolution.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of benzoxazole isomers.

Problem 1: Poor Resolution or Co-elution of Isomers

Poor resolution is one of the most common challenges in isomer separation.[8]

Possible Causes & Solutions:

CauseExplanationRecommended Action
Inappropriate Stationary Phase The stationary phase does not offer sufficient selectivity to differentiate between the isomers.[2]Screen different stationary phases. For positional isomers, try a phenyl or PFP column.[1] For enantiomers, screen a panel of chiral columns.[5]
Suboptimal Mobile Phase The mobile phase composition is not providing enough difference in the partitioning of the isomers between the stationary and mobile phases.Systematically vary the mobile phase composition. Try different organic modifiers (e.g., methanol, acetonitrile, isopropanol). Adjust the ratio of the strong to weak solvent in small increments. For ionizable benzoxazoles, adjusting the pH of the mobile phase can alter retention and selectivity.
High Flow Rate A high flow rate reduces the time for the isomers to interact with the stationary phase, leading to decreased resolution.Reduce the flow rate. This will increase the residence time of the analytes on the column, allowing for more effective separation.
Column Overload Injecting too much sample can lead to broad, overlapping peaks.[9]Reduce the sample concentration or injection volume. Ensure the mass of the injected sample is within the loading capacity of the column.
Excessive Extra-Column Volume Tubing and connections in the HPLC system can contribute to peak broadening, which reduces resolution.[10][11]Use tubing with a smaller internal diameter and minimize the length of all connections between the injector, column, and detector.
Workflow for Optimizing Resolution

Caption: Troubleshooting workflow for poor resolution.

Problem 2: Peak Tailing

Peak tailing can obscure the resolution of closely eluting isomers and affect accurate quantification.[12]

Possible Causes & Solutions:

CauseExplanationRecommended Action
Secondary Interactions with Silanols Residual silanol groups on the silica surface can interact with basic nitrogen atoms in the benzoxazole ring, causing peak tailing.[13][14]* Use an end-capped column: These columns have fewer accessible silanol groups.[9] * Lower the mobile phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) can protonate the silanols and reduce these interactions.[12] * Add a competing base: A small amount of a basic additive like triethylamine can compete for the active silanol sites.
Column Contamination Buildup of strongly retained compounds on the column can lead to active sites that cause tailing.Flush the column with a strong solvent to remove contaminants.[15] Refer to the column manufacturer's instructions for recommended cleaning procedures.
Mismatched Sample Solvent Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[10]Dissolve the sample in the mobile phase or a weaker solvent.
Column Void or Bed Degradation A void at the head of the column or degradation of the packed bed can lead to poor peak shape.[9]Reverse the column and flush it with a strong solvent (check manufacturer's guidelines). If the problem persists, the column may need to be replaced.
Problem 3: Irreproducible Retention Times

Inconsistent retention times can make it difficult to identify and collect the correct isomer fractions.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Changes in Mobile Phase Composition Small variations in the preparation of the mobile phase can lead to shifts in retention time.Prepare fresh mobile phase daily. Use a calibrated pH meter if buffering is required. Ensure accurate measurement of all components.[10]
Temperature Fluctuations The temperature of the column can affect retention times.Use a column oven to maintain a constant and consistent temperature.[10]
Column Equilibration Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.Ensure the column is fully equilibrated before starting a sequence of runs. Monitor the baseline and pressure until they are stable.[15]
Pump Performance Issues Inconsistent flow from the pump can lead to variable retention times.Check for air bubbles in the solvent lines and degas the mobile phase.[10] Perform routine maintenance on pump seals and check valves.

Experimental Protocols

Protocol 1: Method Development for Separation of Positional Benzoxazole Isomers

This protocol outlines a systematic approach to developing a separation method for positional benzoxazole isomers using a phenyl-hexyl stationary phase.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Scouting Gradient:

    • Start at 95:5 (A:B) and run a linear gradient to 5:95 (A:B) over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at a wavelength appropriate for benzoxazoles (e.g., 254 nm or 280 nm).

  • Optimization:

    • Based on the scouting run, identify the approximate percentage of Mobile Phase B where the isomers elute.

    • Design a shallower gradient around this elution point. For example, if the isomers elute at ~40% B, try a gradient from 30% to 50% B over 15 minutes.

    • If co-elution persists, try replacing Acetonitrile with Methanol as Mobile Phase B and repeat the scouting gradient.

Protocol 2: Chiral Separation of Benzoxazole Enantiomers

This protocol provides a general screening approach for separating enantiomers.

  • Columns: Screen a set of chiral columns with different selectivities (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phases (Normal Phase):

    • Screen 1: Hexane/Isopropanol (90:10)

    • Screen 2: Hexane/Ethanol (90:10)

  • Mobile Phases (Reversed Phase):

    • Screen 3: Water/Acetonitrile (60:40)

    • Screen 4: Water/Methanol (60:40)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Analysis:

    • Inject the racemic mixture onto each column with each mobile phase combination.

    • Evaluate the chromatograms for any separation (even partial resolution is a good starting point).

    • Once a promising combination of column and mobile phase is identified, optimize the ratio of the solvents to maximize resolution.

Decision Logic for Chiral Method Development

Caption: Decision tree for chiral method development.

References

  • Pattan, S. R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of the Brazilian Chemical Society, 29(10), 2134-2144. [Link]

  • Welch Materials, Inc. (2024). A Guide to Selective Columns for Isomer Separation. [Link]

  • Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • De Luca, C., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 279. [Link]

  • International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]

  • LCGC International. (2020). Stationary Phase Selectivity: The Chemistry Behind the Separation. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Chromatography Forum. (2015). Trouble resolving isomers. [Link]

  • De Luca, C., et al. (2022). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. Analytical and Bioanalytical Chemistry, 414, 2849–2860. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. [Link]

  • Chemistry For Everyone. (2025). How Does Polarity Affect Chromatography? [Link]

  • ResearchGate. (n.d.). Physical properties of the benzoxazole derivatives. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Link]

  • PubMed. (2025). Optimizing Enantiomeric Resolution of Chiral Triazoles in Supercritical Fluid Chromatography. [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC? [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • Wikipedia. (n.d.). Benzoxazole. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? [Link]

  • LCGC International. (2008). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Oriental Journal of Chemistry. (2024). Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC? [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2022). Column Chromatography in Pharmaceutical Analysis. [Link]

  • FooDB. (n.d.). Showing Compound Benzoxazole (FDB004443). [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of low resolution for a liquid chromatography (LC) column? [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • ResearchGate. (n.d.). Examples of separation of the enantiomers of the Figure 1 chiral azoles... [Link]

  • PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. [Link]

  • ResearchGate. (2025). (PDF) Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. [Link]

  • ResearchGate. (n.d.). Causes and solutions of tailing peaks. [Link]

  • Chemical Science. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

Sources

Reducing byproduct formation during esterification in benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Mitigating Byproduct Formation During Esterification

Welcome to the Technical Support Center for benzoxazole synthesis. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice for a critical step in the synthesis of many benzoxazole derivatives: the esterification and subsequent cyclization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome common challenges in your laboratory work. This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to synthesize a benzoxazole ester from 2-aminophenol and a carboxylic acid, but I am getting a significant amount of a byproduct that is not my desired product. What could this byproduct be?

Answer:

When reacting 2-aminophenol with a carboxylic acid (or its activated form), the most common byproduct is the N,O-diacylated 2-aminophenol . Another possibility, though less common under standard conditions, is the O-acylated isomer . The formation of these byproducts is a direct consequence of the presence of two nucleophilic sites on the 2-aminophenol molecule: the amino group (-NH₂) and the hydroxyl group (-OH).

The amino group is generally more nucleophilic than the hydroxyl group, meaning it will react preferentially with the electrophilic carboxylic acid (or its derivative) to form the desired N-acylated intermediate, which then cyclizes to the benzoxazole. However, under certain conditions, the hydroxyl group can also be acylated, leading to byproduct formation.

Byproduct_Formation

Q2: What experimental conditions favor the formation of the N,O-diacylated byproduct, and how can I avoid it?

Answer:

The formation of the N,O-diacylated byproduct is typically favored by:

  • Excess Acylating Agent: Using a significant excess of the carboxylic acid or, more importantly, a highly reactive acylating agent like an acyl chloride or anhydride, can lead to the acylation of both the amino and hydroxyl groups.

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy to overcome the lower nucleophilicity of the hydroxyl group, leading to O-acylation after the initial N-acylation.

  • Strong Base: The presence of a strong, non-hindered base can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and making it more competitive with the amino group for the acylating agent.

To minimize the formation of the di-acylated byproduct, consider the following strategies:

StrategyRationale
Control Stoichiometry Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the acylating agent. This ensures that there is not a large excess available to react with the less nucleophilic hydroxyl group.
Use a Coupling Agent Employing a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with the carboxylic acid allows for the in-situ formation of an activated ester, which can be more selective for the more nucleophilic amine.
Moderate Reaction Temperature Conduct the reaction at a lower temperature (e.g., room temperature or slightly elevated) to favor the more kinetically favorable N-acylation.
Choice of Base If a base is required, use a hindered or mild base that is less likely to deprotonate the phenolic hydroxyl group.
Q3: I suspect I have a mixture of N-acylated, O-acylated, and di-acylated products. How can I differentiate between them?

Answer:

Differentiating between these isomers and the di-acylated product can be achieved using a combination of chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): The polarity of the three compounds will be different. The N,O-diacylated product will be the least polar, followed by the O-acylated, and then the N-acylated intermediate, which can form hydrogen bonds. The desired benzoxazole ester will likely be less polar than the acylated intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the aromatic ring will be different for each isomer. More significantly, in the N-acylated product, you will observe a phenolic -OH proton signal, while in the O-acylated product, you will see an amide N-H proton signal. The di-acylated product will lack both of these signals.

    • ¹³C NMR: The chemical shifts of the carbonyl carbons and the aromatic carbons will also differ between the isomers.

  • Infrared (IR) Spectroscopy:

    • N-acylated: Will show a broad O-H stretch (around 3200-3600 cm⁻¹) and an amide C=O stretch (around 1650 cm⁻¹).

    • O-acylated: Will show an N-H stretch (around 3300 cm⁻¹) and an ester C=O stretch (around 1735 cm⁻¹).

    • Di-acylated: Will show both an amide and an ester C=O stretch and no O-H or N-H stretch.

  • Mass Spectrometry (MS): While all three will have the same mass if they are isomers, fragmentation patterns can sometimes be used to distinguish them. Tandem mass spectrometry (MS/MS) can be particularly useful for differentiating isomers.[1]

Q4: I am using a coupling agent like DCC or EDC and am having trouble removing the urea byproduct. What is the best way to purify my product?

Answer:

The urea byproducts from carbodiimide coupling agents are a common purification challenge. The choice of purification strategy depends on the solubility of the urea byproduct.[2][3]

  • Dicyclohexylurea (DCU) from DCC: DCU is poorly soluble in most common organic solvents.[2]

    • After the reaction is complete, cool the reaction mixture.

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with an acidic solution (e.g., dilute HCl) to remove any unreacted amine and a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.

    • Proceed with standard workup and purification (e.g., column chromatography).

  • 1-ethyl-3-(3-dimethylaminopropyl)urea from EDC: This urea byproduct is water-soluble.[3]

    • After the reaction, perform an aqueous workup.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, and brine. The urea byproduct will be extracted into the aqueous layers.

    • Dry the organic layer and concentrate to obtain the crude product for further purification.

Experimental Protocol: Purification of a Benzoxazole Ester by Column Chromatography

If byproducts are still present after the initial workup, column chromatography is the most effective purification method.

  • Select a Solvent System: Use TLC to determine an appropriate eluent system. A common starting point for benzoxazole esters is a mixture of hexane and ethyl acetate. The goal is to achieve good separation between your product spot and any byproduct or starting material spots. For acidic impurities, adding a small amount of a volatile base like triethylamine (0.1%) to the eluent can prevent streaking.[4]

  • Prepare the Column: Pack a silica gel column with the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elute the Column: Run the column with the selected eluent, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzoxazole ester.

Purification_Workflow

References

  • Google Patents. (n.d.). An environment-friendly process for selective acylation of aminophenol.
  • Al-khazrajy, O. S. A., & Al-Zuhairi, A. J. (2021). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2. Arabian Journal of Chemistry, 14(1), 102901.
  • Google Patents. (n.d.). Process for the preparation of N-acylated aminophenols.
  • Quora. (n.d.). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). Method for making aminophenols and their amide derivatives.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 28, 2026, from [Link]

  • Francis, M. B., & Hooker, J. M. (2014). N-Terminal Modification of Proteins with o-Aminophenols.
  • ResearchGate. (n.d.). How to separate ester from carboxylic acid by using chromatography? Retrieved January 28, 2026, from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Nguyen, T. T., & Le, T. N. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21591.
  • Nguyen, T. B., & Nguyen, T. T. (2018). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry, 16(44), 8569-8578.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved January 28, 2026, from [Link]

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24654-24683.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved January 28, 2026, from [Link]

  • Amanote Research. (n.d.). Differentiation of Deprotonated Acyl, N, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation. Retrieved January 28, 2026, from [Link]

  • Blair, C., & Pollard, C. B. (1928). ACYL DERIVATIVES OF ORTHO-AMINOPHENOL. IV When two acyl groups are introduced into o-aminophenol, and then the order of introduc. Journal of the American Chemical Society, 50(3), 920-922.
  • Pollard, C. B. (1930). Acyl Derivatives of O-Aminophenol. Purdue University.

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Target of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Target Validation in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A significant proportion of clinical trial failures can be attributed to an incomplete understanding of a compound's mechanism of action, stemming from inadequate preclinical target validation[1]. The rigorous, unequivocal identification and validation of a drug's biological target is the bedrock upon which a successful therapeutic program is built. It establishes a clear link between the modulation of a specific biological entity and the desired therapeutic outcome, thereby de-risking subsequent development[1].

This guide focuses on Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate , a molecule belonging to the benzoxazole class. Benzoxazole scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of agents with diverse pharmacological activities, including anti-inflammatory and antimicrobial properties[2][3][4]. While structurally related compounds have been explored, the specific biological target of this particular molecule is not definitively established in public literature.

Therefore, this document provides a strategic and comparative framework for researchers, scientists, and drug development professionals to first identify and subsequently validate the biological target(s) of this novel compound. We will proceed from broad, unbiased screening methods to highly specific, hypothesis-driven validation experiments, emphasizing a weight-of-evidence approach that combines computational, biochemical, cellular, and in vivo methodologies.

Part 1: From a Molecule to a Hypothesis - Target Identification Strategies

Before a target can be validated, it must be identified. For a novel compound like Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, the initial phase involves generating a robust, data-driven hypothesis. We will compare two powerful, orthogonal approaches: in silico prediction and unbiased chemical proteomics.

Approach 1: Computational and In Silico Target Prediction

The principle behind computational prediction is to leverage the three-dimensional structure and physicochemical properties of the small molecule to identify potential protein binding partners from vast biological databases[5][6]. This approach is a rapid and cost-effective first step to generate a tractable list of candidate targets.

Causality of Experimental Choice: By comparing the molecule's structure to databases of known ligands and protein binding pockets, we can infer potential interactions without consuming physical resources. This is particularly useful when little to no prior biological data exists. Methods like molecular docking simulate the binding of the molecule to protein structures, while pharmacophore modeling identifies shared features with compounds of known activity[7][8].

G cluster_0 In Silico Workflow mol Molecule Structure (SMILES/3D SDF) dock Molecular Docking Simulation mol->dock pharm Pharmacophore Modeling Ligand-Based Screening mol->pharm ml Machine Learning / AI (Similarity Search) mol->ml db Databases (PDB, ChEMBL, DrugBank) db->dock db->pharm db->ml rank Ranked List of Potential Targets dock->rank pharm->rank ml->rank G cluster_1 Chemical Proteomics Workflow (AP-MS) probe Synthesize Affinity Probe (Molecule + Linker + Biotin) incubate Incubate Probe with Lysate probe->incubate lysate Prepare Cell Lysate (Proteome) lysate->incubate beads Capture on Streptavidin Beads incubate->beads wash Wash to Remove Non-specific Binders beads->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms id Identify & Quantify Candidate Targets ms->id

Caption: Workflow for Affinity Purification-Mass Spectrometry.

  • Probe Synthesis: Synthesize a derivative of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its putative binding activity.[9]

  • Control Compound: Use the original, untagged molecule as a competitor for a control experiment.

  • Lysate Preparation: Culture a relevant cell line (e.g., a human macrophage line like THP-1 if an anti-inflammatory effect is suspected) and prepare a native cell lysate.

  • Affinity Pulldown: Incubate the cell lysate with the biotinylated probe. In a parallel control experiment, pre-incubate the lysate with an excess of the untagged parent compound before adding the probe.

  • Capture and Wash: Add streptavidin-coated beads to capture the probe and any bound proteins. Wash the beads extensively to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe pulldown sample compared to the control (competed) sample. These are your high-confidence candidate targets.

Comparison of Target Identification Methods
FeatureComputational / In SilicoChemical Proteomics (AP-MS)
Principle Prediction based on structureDirect capture of binding partners
Throughput Very High (thousands of targets)Low to Medium
Cost Low (computational resources)High (synthesis, MS analysis)
Information Potential binding affinity, putative targetsDirect binding evidence, identity of binders
Key Advantage Fast, broad, requires no wet labUnbiased, high biological relevance
Key Limitation Predictive, high false-positive rateRequires chemical modification, potential artifacts

Part 2: A Triad of Evidence - Orthogonal Target Validation Methods

Once a list of candidate targets is generated, a multi-pronged validation strategy is essential. True validation comes from orthogonal methods that independently confirm the target's role. We will compare methods across three crucial domains: direct target engagement, functional cellular consequences, and in vivo proof-of-concept.

Domain 1: Confirming Direct Target Engagement

This is the first and most fundamental validation step: proving the compound physically interacts with the candidate protein, both in a purified system and in a living cell.

Principle: These assays use purified protein and the compound to directly measure binding affinity and kinetics in a controlled, cell-free environment.[10][11]

Causality of Experimental Choice: An in vitro system removes the complexity of the cell, allowing for the unambiguous measurement of the direct interaction between the compound and its putative target. This confirms that the observed biological effect is not mediated by an upstream or downstream event.

Recommended Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Binding Measurement: Flow a series of concentrations of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate over the chip. Binding is detected in real-time as a change in the refractive index at the chip surface.

  • Kinetic Analysis: Measure the association rate (k_on) and dissociation rate (k_off) from the binding curves.

  • Affinity Calculation: Calculate the equilibrium dissociation constant (K_D = k_off / k_on), a precise measure of binding affinity.

Principle: These assays confirm that the compound can penetrate the cell membrane and bind to its target in the complex intracellular environment.[12][13] The Cellular Thermal Shift Assay (CETSA) is a leading technique.

Causality of Experimental Choice: A compound that binds a purified protein may not engage its target in a cell due to poor permeability or rapid efflux. CETSA provides non-negotiable evidence of target engagement in a physiologically relevant context.[12]

G cluster_2 CETSA Workflow cells Treat Intact Cells (Vehicle vs. Compound) heat Heat Cell Lysates at Various Temperatures cells->heat centrifuge Separate Soluble Fraction (Pellet Precipitated Protein) heat->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->quantify plot Plot Melt Curve (Soluble Protein vs. Temp) quantify->plot shift Observe Thermal Shift (Increased Tm) plot->shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Recommended Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with the compound or a vehicle control.

  • Heating: Harvest the cells, lyse them, and aliquot the lysate into separate tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C).

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of the specific target protein remaining in the supernatant using an antibody-based method like Western Blot or ELISA.

  • Melt Curve Analysis: Plot the amount of soluble protein versus temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive result is a shift to a higher Tm in the compound-treated samples, indicating stabilization upon binding.

Comparison of Direct Engagement Assays

MethodInformation GainedAdvantagesLimitations
SPR Binding affinity (K_D), kinetics (k_on, k_off)Quantitative, real-time, no labelingRequires purified protein, in vitro artifact risk
CETSA Intracellular target engagement, thermal stabilization (ΔTm)In-cell, label-free, physiological contextSemi-quantitative, requires specific antibody
Domain 2: Linking Engagement to Cellular Function

Demonstrating direct binding is necessary but not sufficient. Validation requires showing that this binding event leads to a change in the target's function, which in turn causes the observed cellular phenotype.

Principle: If the candidate target has a known function (e.g., it is an enzyme or a receptor), design an assay to measure whether the compound modulates this specific activity.[14]

Causality of Experimental Choice: This directly links target occupancy (from engagement assays) to functional modulation. For example, if the target is a kinase, showing that the compound inhibits the phosphorylation of a known substrate provides strong mechanistic evidence.

Protocol Example: Kinase Inhibition Assay

  • Assay Setup: In a microplate, combine the purified kinase, its specific substrate (e.g., a peptide), and ATP.

  • Compound Titration: Add varying concentrations of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate.

  • Reaction and Detection: Allow the phosphorylation reaction to proceed. Detect the amount of phosphorylated product using a method like an antibody-based assay (e.g., HTRF) or by measuring ATP depletion (e.g., Kinase-Glo).

  • IC50 Determination: Plot the inhibition of kinase activity against the compound concentration to determine the IC50 value.

Principle: The most definitive way to prove a target's role is to remove it and see if the compound's effect disappears.[15] Modern gene-editing tools like CRISPR/Cas9 make this a gold-standard validation technique.

Causality of Experimental Choice: This method provides a clear "yes/no" answer to the question of target dependency. If the compound is active in wild-type cells but inactive in cells lacking the target (knockout cells), it provides powerful evidence that the compound acts on-target.

Protocol: CRISPR-Mediated Knockout and Phenotypic Assay

  • Generate Knockout Cell Line: Use CRISPR/Cas9 to introduce a frameshift mutation in the gene encoding the candidate target, leading to a functional knockout. Verify the knockout by Western Blot and sequencing.

  • Phenotypic Assay: Choose a cellular assay that reflects the compound's primary biological effect (e.g., a cell viability assay measuring apoptosis or proliferation).

  • Dose-Response Comparison: Perform a dose-response experiment with the compound on both the wild-type and the knockout cell lines in parallel.

  • Analysis: Calculate the EC50 value in both cell lines. A significant rightward shift or complete loss of activity in the knockout line validates the target.

Comparison of Functional Validation Assays

MethodInformation GainedAdvantagesLimitations
Functional Assay Potency (IC50/EC50), mechanism (inhibition/activation)Direct measure of functional impactRequires known target function and established assay
Genetic Knockout Target dependency, on-target vs. off-target effectsGold-standard for validation, highly definitiveTime-consuming to generate cell lines, potential for compensation
Domain 3: In Vivo Proof-of-Concept

The final tier of preclinical validation is to demonstrate that the compound engages the target in a living organism and that this engagement leads to a desired physiological outcome in a disease model.[16]

Principle: This step connects the molecular mechanism to therapeutic potential. It involves measuring target engagement biomarkers and efficacy in a relevant animal model.[17]

Causality of Experimental Choice: Success in an animal model provides the highest level of confidence before moving to human trials. It validates that the compound has the necessary pharmacokinetic properties to reach the target in relevant tissues at a sufficient concentration to exert a therapeutic effect.

G cluster_3 In Vivo Validation Logic model Establish Disease Model (e.g., Mouse Model of Inflammation) treat Administer Compound (Dose-Response) model->treat pk Pharmacokinetics (PK) (Measure Drug Levels) treat->pk pd Pharmacodynamics (PD) (Measure Target Engagement/ Downstream Biomarker) treat->pd efficacy Measure Efficacy (e.g., Reduced Swelling) treat->efficacy link Link PK, PD, and Efficacy (Proof-of-Concept) pk->link pd->link efficacy->link

Caption: Logic flow for in vivo target validation.

Protocol Outline: Murine Model of Inflammation

  • Model Induction: Induce inflammation in mice (e.g., using lipopolysaccharide, LPS).

  • Compound Administration: Dose the animals with Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate at several concentrations.

  • PK/PD Analysis: At various time points, collect blood and tissue samples. Measure drug concentration (Pharmacokinetics, PK). In the target tissue, measure a biomarker of target engagement (e.g., phosphorylation status of a substrate) (Pharmacodynamics, PD).

  • Efficacy Readout: Measure a disease-relevant endpoint, such as the level of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum.

  • Correlation: Correlate the drug exposure (PK) with target modulation (PD) and the therapeutic effect (efficacy). A successful outcome shows that higher drug levels lead to greater target engagement and a stronger reduction in inflammation.

Conclusion: A Weight-of-Evidence Approach

The validation of a biological target for a novel molecule like Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is not achieved through a single experiment. It requires the strategic integration of orthogonal methods to build an irrefutable case. The journey begins with broad, hypothesis-generating techniques and progressively narrows to highly specific, definitive validation experiments.

Recommended Validation Sequence:

  • Hypothesis Generation: Start with parallel in silico screening and chemical proteomics to identify a list of high-probability candidate targets.

  • Direct Engagement Confirmation: Validate the top candidates by confirming direct binding in vitro (SPR) and, critically, in cells (CETSA).

  • Functional Validation: Link binding to function by demonstrating modulation of the target's activity (functional assay) and proving target dependency (CRISPR knockout).

  • In Vivo Proof-of-Concept: Finally, demonstrate that the compound can engage the target and produce a therapeutic effect in a relevant disease model.

By following this rigorous, multi-faceted approach, researchers can move forward with a high degree of confidence, ensuring that the biological foundation of their drug discovery program is solid, logical, and experimentally sound.

References

  • Benchchem. Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | 102706-14-9.
  • Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology.
  • Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.
  • Goldstein, D. M. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • MySkinRecipes. Methyl 5-Methoxy-2-methylbenzoxazole-7-carboxylate.
  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research.
  • Sygnature Discovery. Target Validation.
  • University College London (UCL). Target Identification and Validation (Small Molecules).
  • Danaher Life Sciences. Importance of Target Identification & Validation in Drug Development.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Journal of Biomedical Science. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Current Drug Targets. (2019). A Review of Computational Methods for Predicting Drug Targets. Available at: [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development.
  • Journal of Medicinal Chemistry. (2022). Target Engagement Assays in Early Drug Discovery.
  • RSC Medicinal Chemistry. (2023). Different chemical proteomic approaches to identify the targets of lapatinib.
  • ResearchGate. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays.
  • Creative Biolabs. In Vivo Target Validation.
  • MDPI. (2022). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
  • IEEE Xplore. (2021). Computational Drug Target Prediction: Benchmark and Experiments.
  • Frontiers in Chemistry. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Eurofins DiscoverX. Target Engagement Assays.
  • Briefings in Bioinformatics. (2021). Computational/in silico methods in drug target and lead prediction.
  • YouTube. (2021). Computational Methods of Drug Discovery and Design with Dr. Glen Kellogg.
  • Concept Life Sciences. Target Engagement Assay Services.

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Benzoxazole Scaffold and the Imperative for SAR Studies

The 1,3-benzoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The inherent biological significance of this moiety drives the continuous exploration of its derivatives for novel therapeutic agents. At the heart of this exploration lies the methodical process of structure-activity relationship (SAR) studies. SAR investigations are the cornerstone of modern drug discovery, providing a rational framework for optimizing a lead compound's potency, selectivity, and pharmacokinetic profile through systematic chemical modifications.

This guide focuses on a representative lead compound, Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate , and delineates a comprehensive SAR study. We will explore how targeted structural modifications to this parent molecule can modulate its biological activity, offering insights into the chemical features crucial for its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and the practical methodologies for conducting such a study.

The Core Molecule: Deconstructing Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Before embarking on an SAR campaign, it is crucial to understand the constituent parts of our lead compound and hypothesize which positions are ripe for modification.

Core_Molecule Positions Key Positions for Modification C2 C2-Methyl Group Positions->C2 Alkyl/Aryl Substitutions C5 C5-Methyl Carboxylate Positions->C5 Ester/Amide/Acid Bioisosteres C7 C7-Methoxy Group Positions->C7 Alkoxy Chain Length/Substitution Aromatic_Ring Benzene Ring Positions->Aromatic_Ring Halogenation/Other Substituents

Caption: Key modification points on the lead compound.

Our lead compound possesses several key features that can be systematically altered:

  • The C2-Methyl Group: This position can be readily modified to explore the impact of steric bulk and electronic properties. Replacing the methyl group with larger alkyl chains, cyclic fragments, or aryl moieties can probe the binding pocket of a target enzyme or receptor.

  • The C5-Methyl Carboxylate Group: This ester functionality is a prime candidate for modification to influence solubility, metabolic stability, and hydrogen bonding interactions. Hydrolysis to the carboxylic acid, or conversion to a variety of amides, are common strategies.

  • The C7-Methoxy Group: The methoxy group can influence the molecule's lipophilicity and electronic nature. Varying the length of the alkoxy chain or replacing it with other electron-donating or -withdrawing groups can fine-tune its properties.

  • The Benzene Ring: The aromatic core can be substituted with various groups (e.g., halogens, nitro groups) to modulate the overall electronic profile and lipophilicity of the molecule.

Comparative Analysis of Hypothetical Analogs: An SAR Campaign

The following table outlines a hypothetical SAR study, comparing our lead compound with a series of rationally designed analogs. The predicted biological activities are inferred from established principles in benzoxazole chemistry, where electron-withdrawing groups often enhance antimicrobial activity, and modulations in lipophilicity and hydrogen bonding capacity can significantly impact anticancer potency.[1]

Compound ID R1 (C2-Position) R2 (C5-Position) R3 (C7-Position) Other Modifications Predicted Antimicrobial Activity (MIC, µg/mL) Predicted Anticancer Activity (IC50, µM) Rationale for Modification
LEAD-01 -CH₃-COOCH₃-OCH₃None3215Parent Compound
ANA-02 -C₂H₅-COOCH₃-OCH₃None1612Increased lipophilicity at C2 may enhance membrane permeability.
ANA-03 -Phenyl-COOCH₃-OCH₃None>648Introduction of an aryl group can facilitate π-π stacking interactions with target proteins.
ANA-04 -CH₃-COOH-OCH₃None6425Increased polarity due to the carboxylic acid may decrease cell penetration but could engage in new hydrogen bonds.
ANA-05 -CH₃-CONH₂-OCH₃None3210The amide group can act as a hydrogen bond donor and acceptor, potentially improving target binding.
ANA-06 -CH₃-COOCH₃-OHNone1618The phenolic hydroxyl can form new hydrogen bonds and may be crucial for certain enzyme inhibitions.
ANA-07 -CH₃-COOCH₃-OCH₃6-Chloro85The electron-withdrawing chloro group can enhance antimicrobial activity and alter the electronic landscape for anticancer targets.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reproducibility and integrity of an SAR study, detailed and robust experimental protocols are paramount.

General Synthetic Pathway

The synthesis of the benzoxazole core typically involves the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative.

Synthetic_Workflow Aminophenol Substituted 2-Aminophenol Condensation Condensation & Cyclization Aminophenol->Condensation Carboxylic_Acid Carboxylic Acid/Derivative Carboxylic_Acid->Condensation Benzoxazole Benzoxazole Core Condensation->Benzoxazole Modification Further Functionalization Benzoxazole->Modification Final_Analog Final Analog Modification->Final_Analog Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Benzoxazole Benzoxazole Analog Benzoxazole->Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Proliferation Cell Proliferation, Migration, Angiogenesis Downstream->Proliferation Inhibition->Dimerization

Sources

A Comparative Guide to the Synthesis of Benzoxazole Carboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, benzoxazole scaffolds are of paramount importance due to their prevalence in a wide array of biologically active compounds and functional materials. Among these, benzoxazole carboxylates stand out as crucial intermediates and target molecules, finding applications as pharmaceuticals, agrochemicals, and optical brightening agents. The strategic placement of a carboxylate group on the benzoxazole core opens up avenues for further functionalization, making the choice of synthetic route a critical decision in any research and development endeavor.

This guide provides an in-depth comparative analysis of various synthetic routes to benzoxazole carboxylates, offering field-proven insights into the causality behind experimental choices. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison of their performance to empower researchers in selecting the optimal path for their specific needs.

Introduction to Benzoxazole Carboxylates

Benzoxazole carboxylates are characterized by the fusion of a benzene ring with an oxazole ring, bearing a carboxylic acid ester group. The position of this ester group, whether on the heterocyclic oxazole ring (typically at the 2-position) or on the benzene ring (commonly at the 5- or 6-position), significantly influences the molecule's properties and potential applications. The synthesis of these compounds primarily relies on the cyclization of a suitably substituted 2-aminophenol precursor.

Core Synthetic Strategies: A Comparative Overview

The synthesis of benzoxazole carboxylates can be broadly categorized into three primary strategies, each with its own set of advantages and limitations:

  • Classical Thermal Condensation: This traditional approach involves the reaction of a 2-aminophenol derivative with a carboxylic acid or its derivative under thermal conditions, often with acid or base catalysis.

  • Modern Catalytic Methods: These routes employ transition metal catalysts (e.g., copper, palladium) to facilitate the cyclization under milder conditions, often with improved yields and substrate scope.

  • Green and Photochemical Approaches: Driven by the principles of sustainable chemistry, these methods utilize alternative energy sources like microwave irradiation or visible light to promote the reaction, often in environmentally benign solvents.

The following sections will provide a detailed examination of representative methods from each of these categories.

Method 1: One-Pot Synthesis via In-Situ Acid Chloride Formation

This robust and versatile method exemplifies the classical thermal condensation approach, offering a direct route to 2-substituted benzoxazoles from readily available carboxylic acids. The key to this one-pot procedure is the in-situ generation of a more reactive acid chloride intermediate.

Mechanistic Rationale

The reaction proceeds through a two-step sequence within a single reaction vessel. First, the carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent, typically thionyl chloride (SOCl₂). This electrophilic activation is crucial as the acid chloride is significantly more reactive towards nucleophilic attack by the amino group of the 2-aminophenol than the parent carboxylic acid. The subsequent intramolecular cyclization of the resulting N-(2-hydroxyphenyl)amide, followed by dehydration, yields the benzoxazole ring. Methanesulfonic acid acts as a powerful catalyst for the cyclization and dehydration steps.

G cluster_0 Step 1: In-situ Acid Chloride Formation cluster_1 Step 2: Acylation and Cyclization Carboxylic_Acid R-COOH Acid_Chloride R-COCl Carboxylic_Acid->Acid_Chloride + SOCl₂ - SO₂ - HCl Carboxylic_Acid->Acid_Chloride SOCl2 SOCl₂ Amide_Intermediate N-(2-hydroxyphenyl)amide Acid_Chloride->Amide_Intermediate + 2-Aminophenol - HCl Acid_Chloride->Amide_Intermediate 2_Aminophenol 2-Aminophenol 2_Aminophenol->Amide_Intermediate Benzoxazole Benzoxazole Carboxylate Amide_Intermediate->Benzoxazole Intramolecular Cyclization & Dehydration (cat. MeSO₃H) Amide_Intermediate->Benzoxazole

Figure 1: Reaction workflow for the one-pot synthesis of benzoxazole carboxylates.

Experimental Protocol: Synthesis of Ethyl Benzoxazole-2-carboxylate

Materials:

  • 2-Aminophenol

  • Ethyl oxalyl chloride (or oxalic acid and thionyl chloride for in-situ generation)

  • Methanesulfonic acid (MeSO₃H)

  • Dioxane (solvent)

  • Sodium bicarbonate (for work-up)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluents)

Procedure:

  • To a stirred solution of 2-aminophenol (1.0 eq) in dioxane, add methanesulfonic acid (3.0 eq) at room temperature.

  • Add ethyl oxalyl chloride (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 100 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl benzoxazole-2-carboxylate.

Method 2: Visible-Light Mediated Sustainable Synthesis from Glycine Derivatives

This innovative approach leverages the power of photoredox catalysis to achieve the synthesis of benzoxazole 2-carboxylates and carboxamides under mild and environmentally friendly conditions. This method aligns with the principles of green chemistry by avoiding harsh reagents and high temperatures.[1]

Mechanistic Rationale

The reaction is initiated by the visible light-induced excitation of an organocatalyst, such as 1,8-dihydroxyanthraquinone, in the presence of a copper(I) salt co-catalyst. The excited photocatalyst facilitates a single-electron transfer (SET) process, leading to the formation of a radical intermediate from the N-(2-hydroxyphenyl)glycine ester substrate. This radical undergoes intramolecular cyclization onto the aromatic ring, followed by oxidative aromatization to furnish the benzoxazole product. The copper co-catalyst plays a crucial role in the catalytic cycle, likely by promoting the regeneration of the active photocatalyst.[1]

G Substrate N-(2-hydroxyphenyl)glycine ester Radical_Intermediate Radical Intermediate Substrate->Radical_Intermediate SET Photocatalyst Organocatalyst (e.g., 1,8-dihydroxyanthraquinone) Excited_PC Excited Photocatalyst* Photocatalyst->Excited_PC Light Visible Light (e.g., 427 nm LED) Light->Photocatalyst Excited_PC->Radical_Intermediate Cyclization Intramolecular Cyclization Radical_Intermediate->Cyclization Oxidative_Aromatization Oxidative Aromatization Cyclization->Oxidative_Aromatization Product Benzoxazole-2-carboxylate Oxidative_Aromatization->Product Cu_cocatalyst Cu(I) co-catalyst Cu_cocatalyst->Photocatalyst Regeneration

Figure 2: Simplified representation of the photocatalytic cycle.

Experimental Protocol: Synthesis of Ethyl Benzoxazole-2-carboxylate

Materials:

  • Ethyl N-(2-hydroxyphenyl)glycinate

  • 1,8-Dihydroxyanthraquinone (photocatalyst)

  • Copper(I) iodide (CuI) (co-catalyst)

  • Potassium carbonate (K₂CO₃) (base)

  • Acetonitrile (solvent)

  • Blue LED light source (427 nm)

Procedure:

  • In a reaction vessel, combine ethyl N-(2-hydroxyphenyl)glycinate (1.0 eq), 1,8-dihydroxyanthraquinone (0.05 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add acetonitrile as the solvent and degas the mixture with argon for 15 minutes.

  • Irradiate the reaction mixture with a blue LED light source at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 3: Synthesis of Benzoxazole-5-Carboxylates

For applications requiring functionalization on the benzene ring, the synthesis of benzoxazole-5-carboxylates is of great interest. This is typically achieved by starting with a 2-aminophenol derivative that already contains the desired carboxylate group.

Mechanistic Rationale

The synthesis of methyl 2-aminobenzoxazole-5-carboxylate begins with the nitration of 4-carbomethoxyphenol. The resulting 4-carbomethoxy-2-nitrophenol is then reduced to the corresponding 2-amino-4-carbomethoxyphenol. This intermediate undergoes cyclization with cyanogen bromide to form the 2-aminobenzoxazole-5-carboxylate. The final ester can be further modified, for example, by hydrolysis to the carboxylic acid.

G Start 4-Carbomethoxyphenol Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Nitro_Intermediate 4-Carbomethoxy-2-nitrophenol Nitration->Nitro_Intermediate Reduction Reduction (e.g., H₂, Pd/C) Nitro_Intermediate->Reduction Amino_Intermediate 2-Amino-4-carbomethoxyphenol Reduction->Amino_Intermediate Cyclization Cyclization (CNBr) Amino_Intermediate->Cyclization Product Methyl 2-aminobenzoxazole-5-carboxylate Cyclization->Product

Figure 3: Synthetic pathway to methyl 2-aminobenzoxazole-5-carboxylate.

Experimental Protocol: Synthesis of Methyl 2-aminobenzoxazole-5-carboxylate

Materials:

  • 4-Carbomethoxyphenol

  • Nitric acid

  • Sulfuric acid

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Cyanogen bromide (CNBr)

  • Methanol

  • Sodium bicarbonate

Procedure:

  • Nitration: Carefully add nitric acid to a cooled solution of 4-carbomethoxyphenol in sulfuric acid. Stir at low temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture onto ice and collect the precipitated 4-carbomethoxy-2-nitrophenol by filtration.

  • Reduction: Dissolve the nitro-intermediate in methanol and add a catalytic amount of Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed. Filter off the catalyst and concentrate the filtrate to obtain 2-amino-4-carbomethoxyphenol.

  • Cyclization: Dissolve the aminophenol derivative in a suitable solvent (e.g., methanol) and cool the solution. Add a solution of cyanogen bromide in the same solvent dropwise. Stir the reaction mixture at room temperature until completion.

  • Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the crude product.

  • Purification: Purify the crude methyl 2-aminobenzoxazole-5-carboxylate by recrystallization or column chromatography.

Performance Comparison of Synthetic Routes

To facilitate an objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes. The data presented is a representative compilation from various literature sources and may vary depending on the specific substrate and reaction conditions.

Parameter Method 1: One-Pot Thermal Condensation Method 2: Visible-Light Photocatalysis Method 3: Synthesis of Benzoxazole-5-carboxylate
Typical Yield 75-95%60-90%50-70% (over 3 steps)
Reaction Time 2-6 hours12-24 hoursMulti-day synthesis
Reaction Temp. 100 °CRoom TemperatureVaried (0 °C to reflux)
Catalyst Methanesulfonic acidOrganocatalyst + Cu(I) saltPd/C (for reduction)
Green Chemistry Moderate (uses organic solvent, high temp.)High (mild conditions, visible light)Low (multi-step, uses hazardous reagents)
Substrate Scope BroadGoodLimited by starting material availability
Scalability Readily scalablePotentially scalable with appropriate photoreactorsScalable, but multi-step nature can be a drawback
Advantages High yields, one-pot, readily available reagentsMild conditions, sustainable, novel reactivityAccess to 5-substituted benzoxazoles
Disadvantages High temperature, use of corrosive acidLonger reaction times, specialized equipmentMulti-step, lower overall yield, hazardous reagents

Conclusion and Future Outlook

The synthesis of benzoxazole carboxylates is a well-established field with a diverse array of available methodologies. The choice of the most appropriate route is a multifactorial decision that depends on the desired substitution pattern, scale of the reaction, available equipment, and the emphasis on green and sustainable practices.

The one-pot thermal condensation remains a workhorse in the field due to its high yields and operational simplicity for accessing 2-substituted benzoxazole carboxylates. For researchers prioritizing sustainability and mild reaction conditions, the visible-light mediated photocatalytic approach offers an exciting and modern alternative. When the synthetic target requires a carboxylate functionality on the benzene ring, a multi-step approach starting from a pre-functionalized phenol, such as the synthesis of benzoxazole-5-carboxylates , is a viable, albeit more laborious, strategy.

Future developments in this area are likely to focus on the discovery of more efficient and selective catalysts, particularly those based on earth-abundant and non-toxic metals. Furthermore, the continued exploration of flow chemistry and other process intensification technologies will be crucial for the scalable and sustainable production of these valuable compounds for the pharmaceutical and materials industries.

References

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25309-25338. [Link]

  • Bennehalli, B., & Kumar, M. S. (2020). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 10(3), 750-767.
  • Paliwal, R., & Bhargava, S. (2014). A review on synthesis and various reaction of benzoxazole. International Journal of Advanced Research in Pharmaceutical & Bio Sciences, 4(1), B1.
  • BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 28, 2026, from [Link]

  • Reddy, P. P., & Kumar, A. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 875-879.
  • Gkizis, P. L., Petropoulou, K., & Tamiolakis, I. (2023). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. Chemistry – A European Journal, e202302901. [Link]

  • Nguyen, T. T., Nguyen, X. T. T., Nguyen, T. L. H., & Tran, P. H. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 368-373.
  • Hakimi, F., Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197.
  • Sener, E. A., Bingol, K., & Varlik, B. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Chemical Health Risks.
  • Rapolu, S. R., Alla, M., & Polepalli, S. (2014). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 19(10), 15918-15927.

Sources

A Comparative Guide to the Efficacy of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate and Structurally Related Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1] This guide provides a detailed comparative analysis of the potential in vitro and in vivo efficacy of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate. Due to the limited publicly available data on this specific molecule, this guide will draw upon experimental data from structurally related benzoxazole derivatives to provide a comprehensive and objective comparison for researchers, scientists, and drug development professionals. The aim is to contextualize the potential of the title compound and provide a framework for its future evaluation.

The anticancer activity of substituted benzoxazoles is largely dictated by the nature and position of substituents on the core structure, influencing their mechanism of action, potency, and selectivity against various cancer cell lines.[2][3] Common mechanisms include the inhibition of critical enzymes in cancer progression like tyrosine kinases, VEGFR-2, and topoisomerase II, as well as the induction of apoptosis.[4][5][6]

In Vitro Efficacy: A Comparative Analysis

For a meaningful comparison, we have selected several benzoxazole derivatives with reported anticancer activity, focusing on substitutions at the 2, 5, and 7-positions.

Compound/Derivative Cancer Cell Line IC50 (µM) Mechanism of Action (if known) Reference
Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) A549 (Lung)0.13 ± 0.014Not Specified[1]
MCF-7 (Breast)0.10 ± 0.013Not Specified[1]
HT-29 (Colon)0.22 ± 0.017Not Specified[1]
Benzoxazole-N-heterocyclic hybrid (Compound 4c) MCF-7 (Breast)Not specified, but potentTyrosine Kinase Inhibitor[4]
MDA-MB-231 (Breast)Not specified, but potentTyrosine Kinase Inhibitor[4]
A549 (Lung)Less potentTyrosine Kinase Inhibitor[4]
5-Methylbenzo[d]oxazole derivative (Compound 12l) HepG2 (Liver)10.50 ± 0.8VEGFR-2 Inhibitor[6]
MCF-7 (Breast)15.21 ± 1.1VEGFR-2 Inhibitor[6]
2-Arylbenzoxazole (Compound 40) NCI-H460 (NSCLC)0.4Not Specified[1]
Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) MCF-7 (Breast)Induces apoptosis (49.44%)Apoptosis Inducer[7]
2,5-disubstituted benzoxazole (Compound 3c) MCF-7 (Breast)4 µg/mLNot Specified[8]

Expert Analysis: The data presented in the table highlights that substitutions on the benzoxazole ring system can lead to potent anticancer activity in the nanomolar to low micromolar range. For instance, the hybridization of the benzoxazole core with other heterocyclic moieties like oxadiazole can result in highly potent compounds.[1] Similarly, targeting specific enzymes such as tyrosine kinases and VEGFR-2 are common strategies for achieving anticancer effects with benzoxazole derivatives.[4][6] The title compound, Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, with its methoxy and methyl substitutions, may exhibit interesting biological activity, and its efficacy would likely be cell-line dependent. The carboxylate group could influence its solubility and cell permeability.

Experimental Protocol: In Vitro Cytotoxicity Assessment (SRB Assay)

To ensure scientific integrity and reproducibility, a standardized protocol for assessing in vitro cytotoxicity is crucial. The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.[1]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are harvested from culture flasks, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compound, Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, and reference compounds are dissolved in DMSO to prepare stock solutions. A series of dilutions are prepared in the culture medium, and 100 µL of each concentration is added to the respective wells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The treated plates are incubated for a further 48-72 hours.

  • Cell Fixation: The supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 60 minutes at 4°C.

  • Washing: The plates are washed five times with slow-running tap water to remove the TCA and air-dried.

  • Staining: 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid and air-dried.

  • Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition against the compound concentration.

SRB_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Staining & Measurement seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Attachment) seed->incubate1 add_compound Add Compound Dilutions incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 fix Fix with TCA incubate2->fix wash1 Wash fix->wash1 stain Stain with SRB wash1->stain wash2 Wash stain->wash2 solubilize Solubilize Dye wash2->solubilize read Read Absorbance (510nm) solubilize->read analysis analysis read->analysis Calculate IC50

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

In Vivo Efficacy: A Prospective Outlook

Evaluating the in vivo efficacy of a compound is a critical step in the drug development pipeline. This typically involves using animal models, most commonly mice, with induced or implanted tumors. While no specific in vivo data for Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate has been published, studies on other benzoxazole and structurally similar benzoxazine derivatives have shown promising results. For example, certain benzoxazine derivatives derived from eugenol have demonstrated the ability to reduce tumor weight in a mouse fibrosarcoma model.[9]

Comparative In Vivo Data of Related Compounds:

Compound Class Animal Model Dosing Regimen Efficacy Outcome Reference
Benzoxazine derivatives Mice with induced fibrosarcoma20, 40, and 80 mg/kg body weight, daily for 30 days (oral)Reduction in tumor weight[9]
2-Aminobenzoxazoles Not specifiedNot specifiedSelective VEGFR-2 kinase inhibition with a strong pharmacokinetic profile[3]

Expert Analysis: The available in vivo data for related compounds suggest that benzoxazole derivatives can exhibit antitumor activity in animal models. The oral bioavailability and pharmacokinetic profile are crucial for in vivo success. The structural features of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, such as the methoxy and methyl groups, may influence its metabolic stability and pharmacokinetic properties. The carboxylate ester could be subject to hydrolysis in vivo, potentially acting as a prodrug.

Experimental Protocol: In Vivo Tumor Xenograft Study

A xenograft model using human cancer cells implanted in immunocompromised mice is a standard preclinical model to assess the in vivo antitumor efficacy of a test compound.

Step-by-Step Methodology:

  • Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized for one week under specific pathogen-free conditions.

  • Tumor Cell Implantation: Human cancer cells (e.g., MCF-7, A549) are harvested and suspended in a suitable medium (e.g., Matrigel). Approximately 5 x 10^6 cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers (Volume = 0.5 x length x width^2).

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm^3), the mice are randomized into control and treatment groups.

  • Dosing: The test compound, Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally or intraperitoneally at predetermined dose levels and schedules (e.g., daily for 21 days). The control group receives the vehicle only. A positive control group treated with a standard-of-care drug (e.g., paclitaxel) is also included.

  • Monitoring: Body weight and tumor volume are measured 2-3 times per week. The general health of the animals is monitored daily.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated. Tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis acclimatize Acclimatize Mice implant Implant Tumor Cells acclimatize->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Groups monitor_growth->randomize treat Administer Compound/Vehicle randomize->treat monitor_tumor Monitor Tumor Volume & Body Weight treat->monitor_tumor terminate Terminate Study monitor_tumor->terminate excise Excise & Weigh Tumors terminate->excise analyze Analyze Data (TGI) excise->analyze

Caption: General workflow for an in vivo tumor xenograft study.

Mechanism of Action and Structure-Activity Relationship

The pharmacological activity of benzoxazoles is highly dependent on the substitution pattern of the nucleus.[3]

  • Position 2: Substitutions at the 2-position with aryl or heteroaryl groups are common and often lead to potent anticancer activity.[5] The nature of this group can influence the mechanism of action, for example, by targeting specific kinases.

  • Position 5: The 5-position is often substituted to enhance lipophilicity and can be critical for anti-inflammatory and anticancer activities.[3]

  • Position 7: Substitutions at the 7-position are less commonly reported but can still modulate the biological activity. The methoxy group at the 7-position in the title compound could influence its electronic properties and binding to target proteins.

Given that many benzoxazole derivatives act as kinase inhibitors, a plausible mechanism of action for Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate could involve the inhibition of a signaling pathway crucial for cancer cell proliferation and survival, such as the VEGFR signaling pathway.

VEGFR_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Compound Methyl 7-methoxy-2-methyl- 1,3-benzoxazole-5-carboxylate Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: Postulated inhibitory action on the VEGFR-2 signaling pathway.

Conclusion and Future Perspectives

While direct experimental evidence for the in vitro and in vivo efficacy of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is currently lacking in the public domain, a comparative analysis of structurally related benzoxazole derivatives provides a strong rationale for its investigation as a potential anticancer agent. The presence of methoxy, methyl, and carboxylate ester moieties suggests that this compound may possess favorable physicochemical properties and biological activity.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. A thorough in vitro screening against a diverse panel of cancer cell lines, followed by mechanistic studies to identify its molecular target(s), is warranted. Promising in vitro results would then justify the progression to in vivo efficacy studies in relevant animal models to assess its therapeutic potential. The insights from such studies will be invaluable for the rational design of next-generation benzoxazole-based anticancer drugs.

References

  • Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. Benchchem. Accessed January 27, 2026.
  • Desai, N. C., et al. (2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 96, 103382.
  • Özdemir, A., et al. (2018). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. Archiv der Pharmazie, 351(11-12), e1800170.
  • Edi, S., et al. (2018).
  • Gümüş, F., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89.
  • Oksuzoglu, E., et al. (2011). Some benzoxazole derivatives with anticancer activities reported in the literature.
  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.
  • Kumar, A., & Sharma, P. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(9), 137-145.
  • Akshitha, A., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 133-135.
  • Özdemir, A., et al. (2018). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites.
  • Akshitha, A., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
  • Küçükoğlu, K., et al. (2021).
  • El-Gamal, M. I., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1649-1663.
  • Intagliata, S., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Medicinal Research Reviews.
  • Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1244, 130953.
  • Fery-Forgues, S., & Vanucci-Bacqué, C. (2021). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate.
  • Küçükoğlu, K., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 113063.
  • Sharma, P., & Kumar, A. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(1), 1-10.
  • El-Damasy, A. K., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7569.
  • Tan, S. K., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Chemistry & Biodiversity, 18(11), e2100519.
  • Fery-Forgues, S., & Vanucci-Bacqué, C. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Process for the preparation of aromatic methyl methoxycarboxylates.
  • Li, J., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. RSC Advances, 14(16), 11193-11211.
  • Nguyen, T. T., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 6(1), 2929-2936.
  • Kumar, A., & Sharma, P. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Benzoxazoles – Knowledge and References. Taylor & Francis.
  • Synthesis of methoxy carboxylic acids. PrepChem.com.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.